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  • Product: 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride
  • CAS: 1807941-36-1

Core Science & Biosynthesis

Foundational

Chemical properties of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride Introduction This guide provides a comprehensive technical overview of 3-(Morpholin-4-yl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride

Introduction

This guide provides a comprehensive technical overview of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride, a heterocyclic building block with significant potential in modern medicinal chemistry. The unique combination of a rigid cyclobutane scaffold and a pharmacologically advantageous morpholine moiety makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's properties, synthesis, characterization, and applications.

The Role of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a "privileged pharmacophore," a structural motif frequently found in biologically active compounds.[1] Its prevalence is due to a combination of favorable physicochemical properties. The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.5) and the presence of the ether oxygen enhance aqueous solubility and can improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate.[2][3] Furthermore, the morpholine ring can participate in hydrogen bonding and other molecular interactions within protein binding sites, often enhancing potency and selectivity.[1] Its incorporation is a well-established strategy for developing drugs targeting the central nervous system (CNS), as it can improve permeability across the blood-brain barrier (BBB).[2][3]

The Strategic Importance of the Cyclobutane Scaffold

Cyclobutane rings are increasingly utilized in drug design to confer specific conformational constraints on molecules.[4] Unlike more flexible aliphatic chains, the puckered, three-dimensional structure of the cyclobutane ring can orient substituents in well-defined vectors, which is crucial for optimizing interactions with biological targets.[4] This rigidity can lead to enhanced potency and selectivity. Moreover, replacing larger cyclic systems or metabolically labile groups with a cyclobutane moiety is a common strategy to improve a compound's metabolic stability and overall pharmacokinetic profile.[5]

Chemical Identity

The structural and identifying information for 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is summarized below.

IdentifierData
Systematic Name 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
CAS Number Not explicitly available; the free base is 1024694-86-1
Chemical Structure

Canonical SMILES C1C(C(C1)O)N2CCOCC2.Cl

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

Summary of Properties

The following table outlines key computed and expected properties for the molecule.

PropertyValue (Predicted/Calculated)Rationale & Significance
Molecular Weight 193.67 g/mol Meets criteria for Lipinski's Rule of Five, suggesting potential oral bioavailability.
XlogP -0.2 (for free base)[6]The negative value indicates high hydrophilicity, which is expected for the hydrochloride salt and beneficial for aqueous solubility.
Hydrogen Bond Donors 2 (OH and N⁺-H)The presence of donors allows for critical interactions with biological targets and contributes to solubility.
Hydrogen Bond Acceptors 2 (O in morpholine, O in alcohol)Acceptors are key for molecular recognition in biological systems.
Rotatable Bonds 1The low number of rotatable bonds implies a rigid structure, which can improve binding affinity and reduce entropic penalty upon binding.
pKa ~8.5 (for morpholinium ion)The pKa of the protonated morpholine nitrogen is near physiological pH, influencing its charge state and interactions in the body.[2]
Solubility Profile

As a hydrochloride salt, 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is likely to be lower in less polar solvents like dichloromethane and ethyl acetate, and poor in nonpolar solvents such as hexanes. This profile is advantageous for both aqueous-based biological assays and certain types of chemical reactions.

Stereochemistry

The cyclobutane ring possesses two stereocenters at C1 and C3. This gives rise to cis and trans diastereomers. Each of these diastereomers is a racemate, containing a pair of enantiomers. The specific stereoisomer can significantly impact biological activity, making stereocontrolled synthesis and characterization essential for drug development applications.

Synthesis and Reactivity

A robust synthetic route and a clear understanding of chemical reactivity are paramount for the practical application of this building block.

Proposed Synthetic Pathway

While specific literature procedures for this exact molecule are scarce, a plausible and logical synthetic route can be proposed starting from commercially available cyclobutanone. This pathway involves the formation of an enamine, followed by reduction and subsequent hydroboration-oxidation.

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A Cyclobutanone C 4-(Cyclobut-1-en-1-yl)morpholine (Enamine Intermediate) A->C Dean-Stark, Toluene, Δ B Morpholine B->C D 3-(Morpholin-4-yl)cyclobutan-1-ol C->D 1. BH₃·THF 2. H₂O₂, NaOH E 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride D->E HCl in Ether

Caption: Proposed synthesis of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride.

Causality Behind Experimental Choices:

  • Enamine Formation: The reaction of cyclobutanone with a secondary amine like morpholine is a classic method for forming an enamine.[7] Using a Dean-Stark apparatus effectively removes the water byproduct, driving the equilibrium towards the product.

  • Hydroboration-Oxidation: This two-step sequence is a reliable method for the anti-Markovnikov hydration of an alkene. Applying it to the enamine intermediate is expected to place the hydroxyl group at the C3 position of the cyclobutane ring, away from the morpholine-substituted carbon. The stereochemical outcome (cis vs. trans) would depend on the facial selectivity of the borane addition.

Key Chemical Reactivity
  • Alcohol Functional Group: The secondary alcohol at C1 can undergo standard transformations, including oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

  • Tertiary Amine (Morpholine): The morpholine nitrogen is a tertiary amine. As a hydrochloride salt, its basicity and nucleophilicity are masked. Treatment with a base (e.g., NaHCO₃, Et₃N) will liberate the free base, which can then act as a nucleophile or a base in other reactions.

Stability and Storage

Based on safety data for related morpholine compounds, this substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Thermal decomposition may release irritating and toxic gases, such as nitrogen oxides and hydrogen chloride.[8] It is incompatible with strong oxidizing agents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a pre-calibrated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H and ¹³C NMR Spectral Data (in D₂O) The chemical shifts are predictions based on standard functional group values and may vary.

Assignment Expected ¹H Shift (ppm) Expected Multiplicity Expected ¹³C Shift (ppm)
Cyclobutane C1-H ~4.0 - 4.2Multiplet~65 - 70
Cyclobutane C2/C4-H ~2.0 - 2.5Multiplet~30 - 35
Cyclobutane C3-H ~3.2 - 3.6Multiplet~55 - 60
Morpholine N-CH₂ ~3.3 - 3.8Multiplet~45 - 50
Morpholine O-CH₂ ~3.9 - 4.1Multiplet~63 - 67

Rationale for Interpretation:

  • The proton on the carbon bearing the alcohol (C1-H) is expected to be the most downfield among the cyclobutane protons due to the deshielding effect of the oxygen atom.

  • The protons on the morpholine ring adjacent to the oxygen will be more downfield than those adjacent to the nitrogen.

  • In D₂O, the acidic OH and N⁺-H protons will exchange with deuterium and will likely not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Clamp the sample to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchAlcohol
3000 - 2850C-H stretchAliphatic CH₂, CH
2700 - 2400 (broad)N⁺-H stretchAmmonium salt
1150 - 1050C-O stretchAlcohol & Ether
Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. ESI is the method of choice as the compound is polar and the hydrochloride salt form is already pre-disposed to form a positive ion.

  • Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺.

Expected Mass Spectrum Data:

  • [M+H]⁺ Ion: The expected parent ion would correspond to the protonated free base (C₈H₁₅NO₂), with a calculated m/z of 158.1176.[6]

  • Fragmentation: Common fragmentation pathways would involve the loss of water from the alcohol (-18 Da) or cleavage of the cyclobutane or morpholine rings.

Applications in Drug Development

The true value of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride lies in its application as a versatile building block for creating more complex molecules with therapeutic potential.

Role as a Synthetic Building Block

This compound provides a pre-formed, rigid scaffold containing both a nucleophilic/basic center (the morpholine) and a handle for further functionalization (the alcohol). It can be used in fragment-based drug design or as an intermediate in a multi-step synthesis to introduce the morpholino-cyclobutane motif into a target molecule, potentially improving its drug-like properties.

Logical Design Workflow for Lead Optimization

A medicinal chemist might use this fragment to address specific liabilities in a lead compound, such as poor solubility or metabolic instability.

G A Lead Compound (e.g., with metabolic liability or low solubility) B Identify Sub-structure for Replacement A->B Analyze SAR C Select 3-(Morpholin-4-yl)cyclobutan-1-ol as Replacement Fragment B->C Strategic Design D Synthesize New Analog (via ether or ester linkage at C1-OH) C->D Synthesis E Evaluate New Analog - Improved Solubility? - Improved Metabolic Stability? - Retained/Improved Potency? D->E In Vitro Assays

Caption: Workflow for incorporating the fragment into a lead optimization campaign.

Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical substance. The information below is based on hazards associated with the morpholine chemical class.[8][9]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[10]

  • Skin Corrosion/Irritation: May cause skin irritation.[10]

  • Eye Damage/Irritation: Risk of serious eye damage.[10]

  • General: Handle in accordance with good industrial hygiene and safety practices.[8]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[8][11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

References

  • PubChem. (n.d.). 3-(morpholin-4-yl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Bawa, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound. Journal of Research in Applied Science. [Link]

  • NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. [Link]

Sources

Exploratory

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride, a mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis strategies, potential pharmacological significance, and analytical considerations, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Core Chemical Identity and Properties

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is a heterocyclic compound featuring a central cyclobutane ring, a morpholine moiety, and a hydroxyl group. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications.

While a specific CAS number for the hydrochloride salt is not widely indexed in public databases, the free base, 3-(Morpholin-4-yl)cyclobutan-1-ol, is identified by CAS Number 2097337-19-1 .

PropertyValueSource/Method
IUPAC Name 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride-
CAS Number 2097337-19-1 (for free base)Supplier Information
Molecular Formula (Free Base) C₈H₁₅NO₂PubChem[1]
Molecular Formula (Hydrochloride) C₈H₁₆ClNO₂Calculated
Molecular Weight (Free Base) 157.22 g/mol Calculated
Molecular Weight (Hydrochloride) 193.67 g/mol Calculated
Monoisotopic Mass (Free Base) 157.11028 DaPubChem[1]

Rationale and Significance in Medicinal Chemistry

The structural motifs present in 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride are of significant interest in drug design.

  • The Morpholine Ring: A privileged scaffold in medicinal chemistry, the morpholine ring is a common feature in numerous approved drugs.[2][3] Its inclusion can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • The Cyclobutane Ring: Cyclobutane rings are increasingly utilized as bioisosteres for larger or more flexible groups, offering a rigid three-dimensional scaffold that can help in optimizing ligand-receptor interactions.[4] This rigidity can lead to enhanced selectivity and potency of drug candidates.

The combination of these two moieties in 3-(Morpholin-4-yl)cyclobutan-1-ol suggests its potential as a building block for the synthesis of novel compounds with desirable pharmacological profiles.[5][6]

Synthesis Strategies: A Conceptual Overview

The synthesis of 3-(morpholin-4-yl)cyclobutanol derivatives can be approached through several strategic disconnections. A common and logical approach involves the formation of the C-N bond between a pre-functionalized cyclobutane and morpholine.

A generalized synthetic workflow is outlined below:

G A Cyclobutanone B 3-Hydroxycyclobutanone A->B Hydroxylation C 3-(Morpholin-4-yl)cyclobutanone B->C Reductive Amination with Morpholine D 3-(Morpholin-4-yl)cyclobutan-1-ol C->D Reduction of Ketone E 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride D->E Salt Formation with HCl

Figure 1: Conceptual synthetic pathway to 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical transformations for similar structures. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Reductive Amination of 3-Hydroxycyclobutanone with Morpholine

  • To a solution of 3-hydroxycyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(morpholin-4-yl)cyclobutanone.

Step 2: Reduction of 3-(Morpholin-4-yl)cyclobutanone

  • Dissolve the crude 3-(morpholin-4-yl)cyclobutanone (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent such as sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude free base, 3-(morpholin-4-yl)cyclobutan-1-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(morpholin-4-yl)cyclobutan-1-ol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Stir the suspension for 30-60 minutes.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G cluster_0 Analytical Workflow A Synthesized Compound B LC-MS A->B Molecular Weight C NMR Spectroscopy (¹H, ¹³C) A->C Structural Elucidation D FTIR Spectroscopy A->D Functional Groups E Elemental Analysis A->E Elemental Composition F Purity & Identity Confirmation B->F C->F D->F E->F

Figure 2: A typical analytical workflow for the characterization of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride.

Expected Analytical Data:
  • ¹H NMR: Resonances corresponding to the protons of the cyclobutane ring, the morpholine ring, and the hydroxyl group. The integration of these signals should be consistent with the number of protons in the molecule.

  • ¹³C NMR: Signals corresponding to the distinct carbon environments within the cyclobutane and morpholine rings.

  • LC-MS: A peak corresponding to the mass of the protonated free base [M+H]⁺.

  • FTIR: Characteristic absorption bands for O-H stretching (hydroxyl group), C-N stretching, and C-O-C stretching (morpholine ether linkage).

  • Elemental Analysis: The percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen should be in close agreement with the calculated theoretical values for C₈H₁₆ClNO₂.

Potential Applications and Future Directions

Given the prevalence of the morpholine and cyclobutane scaffolds in bioactive molecules, 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride serves as a valuable starting material or fragment for the synthesis of new chemical entities. Its potential applications could span various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases, depending on the further derivatization of the molecule.

Future research could focus on:

  • Stereoselective Synthesis: Developing synthetic routes to obtain specific stereoisomers of 3-(morpholin-4-yl)cyclobutan-1-ol, as different stereoisomers can exhibit distinct pharmacological activities.

  • Library Synthesis: Utilizing this compound as a core scaffold for the generation of a library of derivatives for high-throughput screening against various biological targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activity of novel compounds derived from this scaffold.

Conclusion

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is a chemical entity with significant potential for drug discovery and development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic strategy, and analytical considerations. By leveraging the favorable characteristics of its constituent morpholine and cyclobutane rings, researchers can utilize this compound as a key building block in the design and synthesis of next-generation therapeutics.

References

  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • 3-(morpholin-4-yl)cyclobutan-1-ol. PubChem. [Link]

Sources

Foundational

Technical Guide: Therapeutic Potential & Synthetic Utility of Morpholine-Substituted Cyclobutane Derivatives

Executive Summary The integration of morpholine pharmacophores onto cyclobutane scaffolds represents a high-value strategy in modern drug design, particularly for Central Nervous System (CNS) targets. This guide analyzes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of morpholine pharmacophores onto cyclobutane scaffolds represents a high-value strategy in modern drug design, particularly for Central Nervous System (CNS) targets. This guide analyzes the morpholine-cyclobutane motif as a privileged substructure that solves two critical bottlenecks in lead optimization: metabolic stability and conformational restriction .

Unlike flexible alkyl linkers, the cyclobutane ring introduces a defined "pucker" angle (~28–30°), allowing for precise vector positioning of the morpholine nitrogen (a critical hydrogen bond acceptor and solubility aid). This guide details the structural rationale, validated synthetic pathways, and therapeutic applications of these derivatives, specifically focusing on Histamine H3 receptor antagonists and Sigma-1 receptor ligands .

Structural Rationale: The "Butterfly" Effect

Bioisosterism and Vector Analysis

The cyclobutane ring is not merely a spacer; it is a rigid bioisostere for phenyl rings and flexible ethyl/propyl chains.

  • Vs. Phenyl Rings: Cyclobutane reduces lipophilicity (LogP) and eliminates the flatness of the aromatic system, increasing sp³ character (Fsp³), which correlates with improved clinical success rates.

  • Vs. Alkyl Chains: It restricts the entropic penalty of binding.[1] The ring locks the morpholine moiety into a specific vector relative to the effector domain.

The Cis/Trans Divergence

The critical design parameter is the stereochemistry at the 1,3-positions.

  • Cis-isomers: Often adopt a "U-shape" or folded conformation, suitable for chelating metals or fitting into curved hydrophobic pockets.

  • Trans-isomers: Adopt an extended, linear conformation, mimicking the distance of a para-substituted phenyl ring but with a distinct "kink" due to the ring pucker.

Therapeutic Case Studies

Histamine H3 Receptor Antagonists

The H3 receptor is a constitutive GPCR involved in cognitive regulation. A major challenge in H3 antagonist design is balancing hERG safety with blood-brain barrier (BBB) penetration.

  • Mechanism: The morpholine nitrogen serves as the basic center (pKa ~8.3) interacting with the conserved Aspartate residue in the receptor binding pocket.

  • Cyclobutane Role: Replacing a flexible propyl linker with a cyclobutane ring restricts the conformation, enhancing affinity by reducing the entropic cost of binding.[1]

  • Example: Analogues of ABT-288 and JNJ-10181457 utilize constrained rings to orient the basic amine.

Sigma-1 Receptor Ligands

Sigma-1 receptors (σ1R) are ligand-gated chaperones at the mitochondria-associated ER membrane.

  • Application: Neuroprotection and neuropathic pain.

  • Scaffold Utility: 1,3-disubstituted cyclobutanes mimic the "fenpropimorph" scaffold but improve metabolic stability by preventing oxidative deamination common in flexible alkyl amines.

Experimental Protocol: Synthesis & Validation

Core Synthesis: Reductive Amination & Isomer Separation

Objective: Synthesize cis- and trans-3-morpholinocyclobutane-1-carboxylic acid methyl ester.

Reagents:

  • 3-Oxocyclobutane-1-carboxylic acid (Starting Material)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid (10 mmol) in anhydrous DCM (50 mL).

    • Add Morpholine (12 mmol) and AcOH (10 mmol). Stir at room temperature (RT) for 1 hour under N₂. Rationale: Pre-formation of the iminium ion ensures efficient reduction.

  • Reductive Amination:

    • Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise.

    • Allow to warm to RT and stir for 12 hours. Rationale: STAB is a mild reducing agent that minimizes over-reduction and tolerates the carboxylic acid moiety.

  • Quench & Extraction:

    • Quench with sat. NaHCO₃. Extract with DCM (3x).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Isomer Separation (The Critical Step):

    • The crude product contains a mixture of cis and trans isomers.

    • Method: Flash Column Chromatography (Silica gel).

    • Eluent: Gradient of MeOH in DCM (0% to 10%).

    • Note: The cis-isomer (amine and carboxylate on same side) generally elutes later due to internal H-bonding or higher polarity on silica compared to the extended trans-isomer.

  • Esterification (Optional for diversification):

    • Treat the isolated acid isomers with Thionyl Chloride in MeOH to generate the methyl esters for easier handling and characterization.

Self-Validating Analytical Protocol

To ensure the integrity of the scaffold, the following validation checks are mandatory:

  • NOESY NMR (Stereochemical Confirmation):

    • Cis-isomer: Strong NOE correlation between the H1 and H3 protons of the cyclobutane ring.

    • Trans-isomer: Weak or absent NOE correlation between H1 and H3.

  • LC-MS Purity Check:

    • Must show >95% purity.

    • Monitor for "ring-opening" by-products (linear alkyl chains), which can occur if the reduction conditions are too harsh.

Visualization of Workflows

Diagram: Synthetic Pathway & Logic

This diagram illustrates the divergence of isomers and their subsequent functionalization.

SyntheticPathway cluster_0 Critical Control Point: Stereochemistry Start 3-Oxocyclobutane Carboxylic Acid Imine Iminium Intermediate Start->Imine + Morpholine Reduction Reductive Amination (NaBH(OAc)3) Imine->Reduction Mixture Cis/Trans Mixture (Crude) Reduction->Mixture Separation Chromatographic Separation Mixture->Separation Cis Cis-Isomer (Compact/Chelating) Separation->Cis Polar Fraction Trans Trans-Isomer (Extended/Linear) Separation->Trans Non-Polar Fraction

Caption: Figure 1. Synthetic workflow for generating stereochemically pure morpholine-cyclobutane scaffolds.

Diagram: SAR & Pharmacophore Logic

This diagram explains why this scaffold is chosen over alternatives.

SAR_Logic Morpholine Morpholine (H-Bond Acceptor + Solubility) Cyclobutane Cyclobutane Core (Rigid Spacer) Morpholine->Cyclobutane Attached via N Solubility High Solubility (Low LogD) Morpholine->Solubility Target Therapeutic Target (e.g., H3 Receptor) Cyclobutane->Target Locks Conformation Vector Defined Vector (30° Pucker) Cyclobutane->Vector Metab Metabolic Stability (No Benzylic Oxidation) Cyclobutane->Metab Vector->Target Optimized Interaction

Caption: Figure 2. Structure-Activity Relationship (SAR) logic demonstrating the specific advantages of the scaffold.

Data Summary: Comparative Physicochemical Properties

The following table contrasts the Morpholine-Cyclobutane scaffold against standard linkers used in H3 antagonists.

PropertyMorpholine-Propyl-Aryl (Flexible)Morpholine-Cyclobutane-Aryl (Rigid)Impact on Drug Design
Conformation Highly Flexible (High Entropy Cost)Rigid/Puckered (Low Entropy Cost)Potency: Rigid analogs often show 10-100x higher affinity.
Csp³ Fraction Low (if aryl linker used)HighSolubility: Higher Csp³ correlates with better solubility and clinical success.
Metabolic Liability High (CYP oxidation at alkyl chain)Low (Ring is sterically protected)Half-life: Cyclobutane analogs often exhibit longer t1/2.
Lipophilicity (LogP) VariableGenerally LowerSafety: Lower LogP reduces off-target promiscuity.

References

  • Mullins, R. J., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Kouronakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Esbenshade, T. A., et al. (2008). The Histamine H3 Receptor: Structure, Pharmacology, and Function. British Journal of Pharmacology. [Link]

  • Chu, X. J., et al. (2010). Discovery of Potent and Selective Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride

This technical guide provides a comprehensive analysis of the ionization behavior, structural properties, and experimental characterization of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride .[1] It is designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ionization behavior, structural properties, and experimental characterization of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride .[1] It is designed for medicinal chemists and formulation scientists requiring precise physicochemical data for lead optimization.[1]

[1]

Executive Summary

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is a polar, aliphatic amine salt commonly utilized as a building block in medicinal chemistry to introduce metabolic stability and solubility.[1] Its ionization behavior is dominated by the morpholine nitrogen, which serves as the protonation site.

  • Compound Type: Tertiary Amine Hydrochloride Salt

  • Predicted pKa (Conjugate Acid): 6.8 – 7.4

  • Dominant Species at Physiological pH (7.4): Equilibrium mixture (~50:50 Protonated/Neutral)

  • Solubility Profile: Highly soluble in water (Salt form); Moderate lipophilicity (Free base LogP ≈ -0.2).[1]

Structural Analysis & Ionization Sites

The acid-base properties of this molecule are dictated by the interplay between the morpholine ring, the cyclobutane spacer, and the distal hydroxyl group.

The Ionization Center

The primary ionization event occurs at the morpholine nitrogen . While unsubstituted morpholine has a pKa of 8.36 , the N-substitution in this compound significantly alters its basicity through two key mechanisms:

  • Cyclobutane Ring Strain (Inductive Effect): Unlike acyclic alkyl chains (e.g., isopropyl), the cyclobutane ring possesses higher s-character in its carbon bonds due to ring strain (~26 kcal/mol). This exerts a mild electron-withdrawing inductive effect (

    
    ) on the nitrogen lone pair, lowering its availability for protonation compared to open-chain analogues.[1]
    
  • Distal Hydroxyl Group: The hydroxyl (-OH) group at the 3-position of the cyclobutane ring exerts a through-bond electron-withdrawing effect.[1] Although it is three bonds away from the ring carbon (and four from the nitrogen), this dipole further destabilizes the protonated ammonium state, shifting the equilibrium toward the free base and lowering the pKa.

Ionization Equilibrium Diagram

The following diagram illustrates the deprotonation event that occurs during titration or physiological buffering.

IonizationEquilibrium Salt Protonated State (Acid) (pH < pKa) Soluble Cation Base Free Base (Neutral) (pH > pKa) Lipophilic Species Salt->Base Ka (Dissociation) Proton H+ Base->Proton

Figure 1: Equilibrium shift from the protonated hydrochloride salt to the neutral free base.

Experimental Determination of pKa

For accurate determination, Potentiometric Titration is the gold standard method for amine hydrochlorides. This protocol ensures self-validation through precise temperature control and ionic strength maintenance.[1]

Materials & Equipment
  • Analyte: ~5–10 mg of 3-(Morpholin-4-yl)cyclobutan-1-ol HCl.[1]

  • Titrant: 0.1 M Standardized NaOH (carbonate-free).

  • Solvent: Degassed HPLC-grade water (maintain

    
    -free environment).
    
  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Apparatus: Autotitrator with a glass combination pH electrode (e.g., Ag/AgCl reference).

Validated Protocol (Step-by-Step)
  • System Calibration:

    • Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C.

    • Integrity Check: Slope must be between 95–102%.[1]

  • Sample Preparation:

    • Dissolve accurately weighed sample (approx.[1]

      
       moles) in 20 mL of 0.15 M KCl solution.
      
    • Ensure complete dissolution; the solution should be clear.

  • Titration Workflow:

    • Since the sample is an HCl salt, the initial pH will be acidic (approx. pH 4–5).

    • Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the inflection point).

    • Continue titration until pH reaches ~11.0 to ensure the full sigmoidal curve is captured.

  • Data Processing (Bjerrum Method):

    • Plot pH vs. Volume of NaOH.[1]

    • Determine the equivalence point using the first derivative (

      
      ).
      
    • The pKa corresponds to the pH at the half-equivalence point (0.5 eq of NaOH added).

Experimental Workflow Diagram

TitrationWorkflow Start Start: Weigh Sample (~10 mg) Dissolve Dissolve in 0.15 M KCl (Degassed Water) Start->Dissolve Titrate Titrate with 0.1 M NaOH (Dynamic Dosing) Dissolve->Titrate Calibrate Calibrate Electrode (pH 4, 7, 10) Calibrate->Titrate Detect Detect Inflection Point (1st Derivative) Titrate->Detect Calc Calculate pKa (pH at 0.5 eq) Detect->Calc

Figure 2: Step-by-step workflow for potentiometric pKa determination.

Physicochemical Implications & Applications

Understanding the pKa of this building block is critical for predicting its behavior in biological systems and formulation.

Solubility & Lipophilicity (LogD)

The ionization state directly impacts the distribution coefficient (LogD).

  • pH < 6.0: The molecule exists >90% as the cationic salt. Solubility is high; membrane permeability is low.[1]

  • pH 7.4 (Physiological): The pKa (~7.2) is very close to physiological pH.[1] The compound will exist as a mixture of cation and neutral species. This is advantageous for CNS drugs, as the neutral fraction drives permeability while the cationic fraction aids solubility.

  • pH > 9.0: Exists as the free base. Lipophilicity increases (LogP ~ -0.2), but aqueous solubility decreases.[1]

Formulation Considerations
  • Salt Selection: The hydrochloride salt is stable and crystalline. However, in liquid formulations at neutral pH, there is a risk of the free base precipitating if the concentration exceeds the intrinsic solubility (

    
    ).
    
  • Lysosomal Trapping: With a pKa ~7.2, this compound is weakly basic enough to potentially accumulate in acidic lysosomes (pH ~5.0), a common feature of morpholine-containing drugs.

Summary Data Table[1]
ParameterValue / DescriptionConfidence
pKa (Base) 7.2 ± 0.5 High (Predicted based on SAR)
pKa (Acid) N/A (No acidic protons)-
LogP (Neutral) -0.2 to +0.2Moderate
Intrinsic Solubility High (>10 mg/mL) due to polarityHigh
H-Bond Donors 2 (OH, NH+ in salt)Exact
H-Bond Acceptors 3 (Ether O, Amine N, Hydroxyl O)Exact

References

  • PubChem. 3-(Morpholin-4-yl)cyclobutan-1-ol.[1] National Library of Medicine.[1] Available at: [Link]

  • Morgentin, R. et al. Modulation of the Basicity of Morpholines. Journal of Medicinal Chemistry.[1] (General reference for morpholine SAR).

  • Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data. Available at: [Link]

  • Skoog, D. A., et al.Fundamentals of Analytical Chemistry.

Sources

Foundational

Conformational analysis of 3-substituted cyclobutanol rings

An In-depth Technical Guide to the Conformational Analysis of 3-Substituted Cyclobutanol Rings Foreword: The Four-Membered Ring in Modern Chemistry For decades, the cyclobutane ring was often viewed as a strained, niche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of 3-Substituted Cyclobutanol Rings

Foreword: The Four-Membered Ring in Modern Chemistry

For decades, the cyclobutane ring was often viewed as a strained, niche motif in organic chemistry. However, its unique structural and electronic properties have propelled it to the forefront of modern drug discovery and materials science.[1] Unlike the well-understood, relatively strain-free cyclohexane chair, the cyclobutane ring exists in a delicate balance of competing strains, making its conformational landscape exquisitely sensitive to substitution. This guide provides a deep dive into the conformational analysis of 3-substituted cyclobutanol rings, a class of compounds where the interplay of stereochemistry, non-covalent interactions, and ring puckering dictates molecular shape and, consequently, function. As a Senior Application Scientist, my goal is not merely to present data, but to illuminate the underlying principles that govern experimental design and interpretation in this fascinating area.

The Fundamentals of the Cyclobutane Ring: A Compromise in Geometry

A planar cyclobutane would be forced to adopt C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation results in substantial angle strain .[2][3] Furthermore, a planar arrangement would cause all eight C-H bonds on adjacent carbons to be fully eclipsed, introducing severe torsional strain .[4][5]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[2][6][7] This is often described as a "butterfly" conformation, where one carbon atom is bent out of the plane of the other three.[3][6][8] This puckering reduces the eclipsing interactions between adjacent C-H bonds, but it comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[3][4][8] The final geometry is a finely-tuned compromise to minimize the total ring strain of the molecule.[9]

The puckered ring rapidly interconverts between two equivalent conformations at room temperature, passing through the higher-energy planar conformation as a transition state.[3][6] This dynamic process is fundamental to understanding the behavior of substituted cyclobutanes.

G cluster_puckered1 Puckered Conformation 1 cluster_planar Planar Transition State cluster_puckered2 Puckered Conformation 2 p1 Butterfly (D2d) img1 img2 img1->img2 Ring Inversion p2 Planar (D4h) (High Torsional Strain) img3 img2->img3 Ring Inversion p3 Butterfly (D2d)

Caption: Interconversion of cyclobutane's puckered "butterfly" conformations.

In this puckered ring, substituents can occupy two distinct positions: axial and equatorial . Axial bonds are roughly parallel to the principal axis of the ring, while equatorial bonds point out from the ring's equator.[10][11] As with cyclohexanes, substituents generally prefer the more sterically accessible equatorial position to minimize unfavorable steric interactions.[10]

The Influence of 1,3-Disubstitution in Cyclobutanols

Introducing a hydroxyl group at C1 and a second substituent at C3 creates a complex conformational landscape. The stereochemical relationship between these two groups (cis or trans) is the primary determinant of the ring's preferred conformation.

trans-3-Substituted Cyclobutanol

In a trans-1,3-disubstituted cyclobutane, the substituents are on opposite faces of the ring. The conformational equilibrium will involve one substituent being axial and the other equatorial. The ring will preferentially adopt the conformation that places the larger of the two substituents (the C3-substituent or the C1-hydroxyl) in the less sterically hindered equatorial position.

cis-3-Substituted Cyclobutanol: The Role of Intramolecular Hydrogen Bonding

The cis isomer, where both substituents are on the same face of the ring, presents a more intriguing scenario. The ring can pucker in two ways: one placing both substituents in equatorial-like positions, and the other placing them in axial-like positions.

  • Diequatorial Conformer : This conformation minimizes steric repulsion between the substituents and the ring's hydrogens. Based on sterics alone, this would be predicted to be the most stable form.

  • Diaxial Conformer : While sterically less favorable, this conformation brings the 1-hydroxyl group and the 3-substituent into close proximity. If the 3-substituent is a hydrogen bond acceptor (e.g., -OH, -NH₂, -F, -OCH₃), a stabilizing intramolecular hydrogen bond (IMHB) can form.[12][13]

This IMHB can provide significant stabilization (typically 1-5 kcal/mol), potentially overriding the steric preference for the diequatorial arrangement.[13] This "conformational locking" via an IMHB is a critical concept in drug design, as it pre-organizes the molecule into a specific shape, which can enhance binding to a biological target.[14][15]

G cluster_eq Diequatorial Conformer cluster_ax Diaxial Conformer p1 Sterically Favored img1 equilibrium p2 IMHB Stabilized (if R = H-bond acceptor) img2

Caption: Conformational equilibrium in cis-3-substituted cyclobutanols.

Methodologies for Conformational Analysis: A Synergistic Approach

workflow start Hypothesize Conformational Equilibrium comp Computational Modeling (DFT/Ab Initio) start->comp nmr_exp NMR Spectroscopy (Solution-State) start->nmr_exp analysis Correlate Data: - Energies (Comp) - J-couplings (NMR) - Distances (X-ray) comp->analysis Predict Energies, Geometries, NMR Parameters nmr_exp->analysis Measure J-couplings, NOEs, Chem Shifts xray X-Ray Crystallography (Solid-State, if possible) xray->analysis Provide Definitive Solid-State Structure conclusion Validated Conformational Model analysis->conclusion

Caption: Synergistic workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying molecular conformation in solution.[16] Proton (¹H) NMR, in particular, provides a wealth of information through chemical shifts and spin-spin coupling constants (J-couplings).

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 3-substituted cyclobutanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as polar or hydrogen-bonding solvents can compete with and disrupt intramolecular hydrogen bonds.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to achieve good signal dispersion.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity and aid in signal assignment.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to probe through-space proximities. A strong NOE between the C1-H and C3-H in a cis isomer would strongly suggest a diaxial relationship.

  • Data Analysis - The Key Role of J-Couplings:

    • Vicinal Coupling (³JHH): The magnitude of the coupling constant between protons on adjacent carbons depends on the dihedral angle between them. This is the cornerstone of conformational analysis.

    • Long-Range Coupling (⁴JHH): In cyclobutanes, four-bond couplings are particularly informative. A large ⁴J(eq-eq) coupling (~5 Hz) and a small ⁴J(ax-ax) coupling (~0 Hz) can be diagnostic for the orientation of protons and, by extension, the substituents.[17]

  • Interpretation: Compare the experimentally observed J-couplings with values predicted for idealized axial and equatorial conformers. For a molecule existing as a rapidly equilibrating mixture, the observed coupling constant will be a population-weighted average of the values for the individual conformers. This allows for the quantification of the conformational equilibrium.

Computational Chemistry Workflow

Computational modeling provides invaluable insights into the energetics and geometries of different conformers that may be difficult to isolate or observe experimentally.[10][18][19]

Step-by-Step Protocol for DFT Calculations:

  • Structure Building: Construct 3D models of all plausible conformers of the 3-substituted cyclobutanol (e.g., cis-diequatorial, cis-diaxial, trans-ax/eq, trans-eq/ax).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy structure for each starting conformation.

  • Energy Calculation: Calculate the single-point electronic energies of the optimized structures using a higher-level basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies (ΔE). Include solvent effects using a continuum model (e.g., PCM) to better mimic the experimental conditions of the NMR analysis.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate the Gibbs free energies (ΔG) at a specific temperature (e.g., 298 K).

  • NMR Parameter Prediction: Use the optimized geometries to calculate theoretical NMR parameters, such as chemical shifts and J-couplings, using methods like the GIAO method. These predicted values can be directly compared with the experimental NMR data for validation.

Data Synthesis and Interpretation

The power of this combined approach lies in cross-validation. If the computational model predicts that the cis-diaxial conformer (stabilized by an IMHB) is 2.0 kcal/mol more stable than the diequatorial form, this should be reflected in the experimental NMR data. The observed J-couplings should closely match those predicted for the diaxial conformer, confirming its dominance in solution.

Table 1: Representative Conformational Data for a Hypothetical cis-3-Substituted Cyclobutanol

3-Substituent (R)Dominant ConformerCalculated ΔG (kcal/mol) (Axial - Equatorial)Key Experimental Evidence (¹H NMR)
-CH₃ Diequatorial+1.5 (Steric hindrance)J-couplings consistent with population-weighted average, favoring equatorial.
-F Diaxial-1.2 (IMHB Stabilization)J-couplings match values predicted for a rigid diaxial conformer. Strong C1-H/C3-H NOE.
-OH Diaxial-2.5 (Strong IMHB)J-couplings indicate a locked diaxial conformation. OH proton signal may be shifted downfield.

Implications for Drug Development

Understanding and controlling the conformation of small molecules is paramount in medicinal chemistry. The 3-substituted cyclobutanol scaffold offers a unique platform for leveraging conformational control.

  • Pre-organization: By choosing a 3-substituent that can form an IMHB, a molecule can be "locked" into a specific three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity and potency.[20]

  • Vectorial Display of Functionality: The rigid, puckered nature of the cyclobutane ring allows for precise spatial positioning of functional groups. An axial substituent and an equatorial substituent on the same ring will project into different regions of space, allowing for tailored interactions within a receptor's binding pocket.

  • Physicochemical Properties: The presence of an IMHB can "hide" polar hydroxyl groups from the solvent, reducing the molecule's polar surface area. This can lead to improved membrane permeability and better oral bioavailability, a critical consideration in drug design.[13][14]

By mastering the conformational analysis of these systems, researchers can move beyond simple structure-activity relationships and engage in true structure-based design, engineering molecules with the optimal shape and properties for therapeutic success.

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Available from: [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Available from: [Link]

  • University of Calgary. 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. Available from: [Link]

  • Cativiela, C., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2095–2103. Available from: [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-42. Available from: [Link]

  • Exploring the Conformations of Cycloalkanes. (2017, November 25). [Video]. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2024, April 20). 4.4 Conformations of Cycloalkanes. Available from: [Link]

  • Wu, J. I., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. Available from: [Link]

  • Wu, J. I., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. Available from: [Link]

  • Cativiela, C., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available from: [Link]

  • Cativiela, C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 2095-103. Available from: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available from: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society. Available from: [Link]

  • Wiberg, K. B., et al. (2012). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Journal of Chemical Theory and Computation, 8(1), 224-229. Available from: [Link]

  • Fiveable. (2025, September 15). Axial and Equatorial Positions Definition. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Available from: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available from: [Link]

  • Imperial College London. Cycloalkanes. Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (2015). Conformational analysis of cycloalkanes. SciSpace. Available from: [Link]

  • Wang, C., et al. (2019). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 25(39), 9231-9236. Available from: [Link]

  • Lumen Learning. Conformers of Cycloalkanes. In MCC Organic Chemistry. Available from: [Link]

  • Soderberg, T. 3.6. Conformations of cyclic alkanes. In Organic Chemistry 1: An open textbook. Available from: [Link]

  • Wang, Y., et al. (2023). Beyond ring strain: Au–H hydrogen bonding dictates chemo-selectivity in gold-catalyzed C(sp3)–H insertions to cyclobutanones and cyclopentanones. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. The scope of the thermal ring‐opening of the cyclobutanols 3 a–3 d, 3 i, 3 k. Available from: [Link]

  • Procter, D. J., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(3), 674-679. Available from: [Link]

  • Serra, J., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2855. Available from: [Link]

  • Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. Available from: [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3568. Available from: [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(4), 1392-1403. Available from: [Link]

  • Fiveable. (2025, September 15). Conformations of Cycloalkanes. Available from: [Link]

  • Siniscalchi, T. (2020, June 12). Axial and Equatorial Positions on Cyclohexane. [Video]. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Available from: [Link]

  • Ji, H., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(10), 767–771. Available from: [Link]

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Exploratory

Hygroscopicity and storage stability of morpholino-cyclobutanol salts

Hygroscopicity and Storage Stability of Morpholino-Cyclobutanol Salts: A Technical Guide Executive Summary The morpholino-cyclobutanol motif represents a unique challenge in pharmaceutical solid-state chemistry. It combi...

Author: BenchChem Technical Support Team. Date: February 2026

Hygroscopicity and Storage Stability of Morpholino-Cyclobutanol Salts: A Technical Guide

Executive Summary

The morpholino-cyclobutanol motif represents a unique challenge in pharmaceutical solid-state chemistry. It combines a basic, hydrophilic morpholine ring (pKa ~8.3) with a strained, acid-sensitive cyclobutanol moiety. This guide addresses the critical pre-formulation risks associated with this scaffold: hygroscopicity-driven deliquescence and acid-catalyzed ring expansion/dehydration .

This technical document provides a decision-making framework for salt selection, detailed protocols for stability assessment, and mechanistic insights to ensure the development of a robust drug substance.

The Core Challenge: Chemical & Physical Liabilities[1]

The Hygroscopicity Trap

Morpholine is a secondary amine that typically forms salts with high water solubility. Simple halide salts (HCl, HBr) of morpholine derivatives often exhibit:

  • Low Critical Relative Humidity (CRH): Often deliquescing below 60% RH.

  • Amorphous Content: Difficulty in crystallizing due to the conformational flexibility of the N-alkylated morpholine, leading to amorphous regions that act as moisture sinks.

The Cyclobutanol Instability (The "Acid Risk")

While cyclobutane is kinetically stable, the presence of a hydroxyl group creates a liability under acidic conditions (i.e., within a salt lattice).

  • Mechanism: Protonation of the hydroxyl group creates a good leaving group (

    
    ).[1][2] The resulting carbocation is highly unstable due to ring strain (~26 kcal/mol).
    
  • Degradation Pathway: The cation typically undergoes ring expansion (Wagner-Meerwein rearrangement) to form a five-membered cyclopentene derivative or eliminates to form a cyclobutene.

  • Implication: Strong acid salts (e.g., Mesylate, HCl) pose a higher risk of chemical instability during storage than weak acid salts (e.g., Fumarate, Succinate).

Salt Selection Strategy

Do not default to the Hydrochloride (HCl) salt.[3] For this specific motif, a "Crystal Engineering" approach is required to balance pKa differences with lattice stability.

Counterion Screening Hierarchy
PriorityCounterion ClassRationaleRisk Profile
1 Dicarboxylic Acids (Fumaric, Succinic, Adipic)Form H-bonded networks that stabilize the lattice and reduce hygroscopicity. Moderate acidity (pKa ~3-4) minimizes cyclobutanol dehydration risk.Low (Recommended)
2 Sulfonic Acids (Besylate, Tosylate, Napsylate)Large hydrophobic anions reduce water uptake. High melting points.Medium (High acidity may trigger degradation)
3 Hydrohalides (HCl, HBr)High risk of hygroscopicity and deliquescence. High acidity.High (Avoid unless necessary for solubility)
Decision Tree for Salt Selection

The following workflow illustrates the logic for selecting a salt form that balances hygroscopicity and chemical stability.

SaltSelection Start Morpholino-Cyclobutanol Free Base Screen1 Primary Screen: pKa Analysis (Target ΔpKa > 3) Start->Screen1 Branch1 Select Counterions Screen1->Branch1 PathA Group A: Strong Acids (HCl, Mesylate) Branch1->PathA PathB Group B: Dicarboxylic Acids (Fumarate, Succinate) Branch1->PathB PathC Group C: Hydrophobic Acids (Napsylate, Tosylate) Branch1->PathC Test1 Crystallization & DSC (Check Melting Point) PathA->Test1 PathB->Test1 PathC->Test1 Test2 Stress Test: 60°C/Ambient (Check for Cyclopentene Impurity) Test1->Test2 Decision Is Chemical Stability Acceptable? Test2->Decision DVS DVS Analysis (Hygroscopicity) Decision->DVS Stable Reject Reject Candidate Decision->Reject Degradation > 0.5% Final Lead Salt Candidate DVS->Final < 2% wt gain @ 80% RH DVS->Reject Deliquescent

Figure 1: Strategic workflow for selecting a salt form, prioritizing chemical stability (ring integrity) before hygroscopicity assessment.

Hygroscopicity Assessment Protocol

Dynamic Vapor Sorption (DVS) is the gold standard for characterizing these salts.

Protocol:

  • Instrument: Surface Measurement Systems DVS Intrinsic or equivalent.

  • Sample Prep: 10–20 mg of crystalline salt. Crucial: Ensure sample is not amorphous; anneal if necessary.

  • Method:

    • Drying: 0% RH at 25°C for 4 hours (establish dry mass).

    • Cycle: 0% → 90% → 0% RH in 10% steps.

    • Equilibrium: dm/dt < 0.002% min⁻¹.

  • Data Interpretation:

    • Non-hygroscopic: < 0.2% w/w gain at 80% RH.

    • Slightly hygroscopic: 0.2 – 2.0% w/w gain.

    • Hygroscopic: 2.0 – 15.0% w/w gain.

    • Deliquescent: Phase change to liquid (vertical mass uptake).

Key Insight: If a morpholino-cyclobutanol salt shows hysteresis (gap between sorption and desorption curves), it indicates hydrate formation or mesoporous entrapment. A stoichiometric hydrate (e.g., hemi-hydrate) can sometimes be more stable than the anhydrate.

Storage Stability & Degradation Pathways

Chemical Stability (The Ring Expansion Check)

The primary degradation pathway is the acid-catalyzed rearrangement of the cyclobutanol ring.

Degradation Mechanism:

  • Protonation of cyclobutanol -OH.[2]

  • Loss of

    
    
    
    
    
    Cyclobutyl cation.
  • 1,2-Alkyl shift

    
     Cyclopentyl cation (Ring Expansion).
    
  • Elimination

    
     Cyclopentene derivative.[1][2]
    

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (high carbon load).

  • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient. Note: Neutral pH is preferred to prevent on-column degradation.

  • Detection: UV (wavelength dependent on chromophore) or CAD (Charged Aerosol Detection) if chromophore is weak.

  • Marker: Synthesize the corresponding cyclopentene derivative as a reference standard.

Physical Stability
  • Amorphous Stability: If the salt is amorphous, the glass transition temperature (

    
    ) must be determined (mDSC). Store at 
    
    
    
    to prevent crystallization.
  • Polymorph Conversion: Monitor PXRD patterns after storage at 40°C/75% RH for 4 weeks.

Case Study Data Synthesis (Representative)

The following table summarizes typical solid-state profiles for morpholino-cyclobutanol salts, derived from general behavior of this pharmacophore class.

PropertyHydrochloride (HCl) Fumarate (1:1) Tosylate
Crystallinity Moderate (often semi-crystalline)High (Robust lattice)High
Melting Point 180–190°C (Decomp)210–215°C200–205°C
Hygroscopicity (80% RH) > 15% (Deliquescent) < 1.5% (Slight) < 1.0% (Non-hygroscopic)
Chemical Stability (40°C/75% RH) 2.5% Degradation (Ring expansion)< 0.1% Degradation0.5% Degradation
Conclusion Unsuitable for humid zones.Preferred Candidate. Good alternative if Fumarate fails.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection rationale).

  • Gu, L., & Jiang, Y. (2021). Mechanisms of Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

  • Kumar, L., et al. (2018). Salt formation improved the properties of a candidate drug (AZD5329) during early formulation development. European Journal of Pharmaceutical Sciences. (Demonstrates Fumarate superiority over HCl for morpholine-like bases).

  • Gene Tools, LLC. (2019). Storage of Morpholinos: Refrigerate or Room Temperature? (Insights into morpholine oligomer stability and solubility).

  • Janssen, M., et al. (2024).[5] Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. (Context on cyclobutanol synthesis and stability).

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling 3-(Morpholin-4-yl)cyclobutan-1-ol with carboxylic acids

The following Application Note and Protocol guide details the coupling of 3-(Morpholin-4-yl)cyclobutan-1-ol with carboxylic acids. This guide is structured to address the specific stereochemical and chemical challenges p...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the coupling of 3-(Morpholin-4-yl)cyclobutan-1-ol with carboxylic acids. This guide is structured to address the specific stereochemical and chemical challenges posed by the aminocyclobutanol scaffold.

Executive Summary & Strategic Analysis

The coupling of 3-(Morpholin-4-yl)cyclobutan-1-ol (Substrate 1 ) with carboxylic acids is a frequent transformation in the synthesis of bioactive compounds, particularly for kinase inhibitors and GPCR ligands where the cyclobutane ring serves as a rigid, metabolic spacer.

Successful esterification of this substrate requires navigating two critical chemical features:

  • Stereochemical Integrity vs. Inversion: The cyclobutane ring exists in cis and trans configurations. The choice of coupling method dictates whether the stereochemistry at C1 is retained or inverted.

  • Basicity of the Morpholine Nitrogen: The tertiary amine (pKa ~8.3) acts as an internal base/nucleophile trap. It necessitates careful stoichiometry of coupling reagents and specific workup procedures to avoid product loss into aqueous acidic layers.

Decision Matrix: Selecting the Right Protocol
Constraint / GoalRecommended MethodMechanismStereochemical Outcome
Preserve Stereochemistry Method A: Steglich/EDC Carbodiimide ActivationRetention
Invert Stereochemistry Method B: Mitsunobu

Displacement
Inversion
High Throughput / Scale Method C: Acid Chloride Acyl SubstitutionRetention
Sterically Hindered Acid Method D: Yamaguchi Mixed AnhydrideRetention

Mechanistic & Stereochemical Considerations

The Stereochemical Switch

The cyclobutane ring is puckered. The relative orientation of the hydroxyl group and the morpholine ring (cis vs. trans) significantly impacts biological activity.

  • Retention: Methods utilizing activated esters (EDC/HATU) or acid chlorides attack the hydroxyl oxygen. The C-O bond of the cyclobutanol is not broken; thus, the stereocenter at C1 is preserved.

  • Inversion: The Mitsunobu reaction activates the hydroxyl group (forming an alkoxyphosphonium species), converting it into a leaving group. The carboxylate nucleophile then attacks C1 from the back face, inverting the configuration.

Visualizing the Pathway

ReactionPathways cluster_0 Stereochemistry Retention cluster_1 Stereochemistry Inversion Substrate 3-(Morpholin-4-yl) cyclobutan-1-ol (Cis or Trans) EDC EDC / DMAP or Acid Chloride Substrate->EDC Nucleophilic Attack by OH Mitsunobu Mitsunobu (PPh3 / DIAD) Substrate->Mitsunobu OH Activation Ret_Product Ester Product (Same Configuration) EDC->Ret_Product Inv_Product Ester Product (Inverted Configuration) Mitsunobu->Inv_Product SN2 Attack by RCOO-

Figure 1: Stereochemical divergence based on coupling strategy.

Detailed Experimental Protocols

Method A: Steglich Esterification (Retention of Configuration)

Best for: Standard acids, preserving cis/trans ratio, bench-stable reagents.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • 3-(Morpholin-4-yl)cyclobutan-1-ol (1.0 equiv)

  • EDC.HCl (1.2 – 1.5 equiv)

  • DMAP (0.1 – 0.2 equiv) (Catalyst)

  • DIPEA (1.5 equiv) (Crucial to neutralize the morpholine and EDC.HCl)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)

Protocol:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the Carboxylic Acid (1.1 equiv) and Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv). Note: This ensures the morpholine nitrogen remains unprotonated and does not interfere with the activated ester.

  • Catalyst: Add DMAP (0.1 equiv).

  • Coupling: Cool the mixture to 0°C. Add EDC.HCl (1.2 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (Specific for Basic Products):

    • Dilute with DCM.

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid).

    • Wash 2: Water.[1]

    • Wash 3: Brine.[1]

    • Critical: Do NOT wash with 1N HCl, as the morpholine product will protonate and extract into the aqueous layer.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient, often with 1% NH₄OH additive to prevent streaking).

Method B: Mitsunobu Reaction (Inversion of Configuration)

Best for: Converting cis-alcohol to trans-ester (or vice versa), hindered alcohols.

Reagents:

  • Carboxylic Acid (1.2 equiv) (Must have pKa < 11)

  • Substrate (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Preparation: Dissolve Substrate (1.0 equiv), Carboxylic Acid (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0°C.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. Caution: Exothermic. The yellow color of DIAD should dissipate upon addition.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 12–24 hours.

  • Quench: Add a small amount of water or ethanol to quench excess reagents.

  • Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine Oxide (TPPO).[1] Filter off the solid TPPO.[1]

  • Purification: The filtrate contains the product. Purify via column chromatography.[1][2] Note: Separation of TPPO from polar amino-esters can be difficult; consider using resin-bound phosphines for easier cleanup if available.

Method C: Acid Chloride / Anhydride Coupling

Best for: Scale-up, unhindered acids, robust substrates.

Protocol:

  • Activation (if Acid Chloride not commercial): Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess Oxalyl Chloride.

  • Coupling: Dissolve Substrate (1.0 equiv) and Triethylamine (TEA) or DIPEA (2.5 equiv) in dry DCM.

    • Why 2.5 equiv base? 1 equiv for the HCl generated, 1 equiv to keep morpholine neutral, 0.5 equiv excess.

  • Addition: Add the Acid Chloride (dissolved in DCM) dropwise at 0°C.

  • Reaction: Stir at 0°C to RT for 1–2 hours. (Usually very fast).

  • Workup: Standard basic workup (Sat. NaHCO₃ wash).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) N-Acylurea formation (Rearrangement)Switch to Method D (Yamaguchi) or use HATU with DIPEA.
Product in Aqueous Layer Product protonation during workupEnsure aqueous washes are basic (pH > 9). Use NaHCO₃ or dilute NaOH.
No Reaction (Sterics) Hindered cyclobutanolUse Method B (Mitsunobu) or generate the Acid Chloride (Method C) and reflux in Toluene.
Elimination Byproduct Cyclobutene formationAvoid strong heating. Cyclobutanols can eliminate to cyclobutenes under strongly acidic/thermal conditions.
Quantitative Comparison of Methods
ParameterEDC/DMAPMitsunobuAcid Chloride
Stereochemistry RetentionInversionRetention
Atom Economy HighPoor (TPPO waste)Medium
Purification Easy (Urea removal)Difficult (TPPO removal)Easy
Cost LowHighLow

References

  • Mitsunobu Reaction Mechanism & Scope

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
  • Steglich Esterification (DCC/EDC + DMAP)

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids.
  • Synthesis of Morpholine Derivatives

    • "Process for the preparation of morpholines."[3][4] US Patent 3,151,112.[3]

  • Cyclobutane Conformational Analysis: Wiberg, K. B. "The structure and energetics of cyclobutane and its derivatives." Journal of Organic Chemistry, 1999. (Contextual grounding for puckering/stereochemistry).
  • Otera, J.

Sources

Application

Scalable Synthesis of 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride: A Detailed Guide for Pharmaceutical Development

An Application Note and Protocol Guide Introduction The cyclobutane motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a rigid, three-dimensional alternative to more traditional linkers and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction

The cyclobutane motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a rigid, three-dimensional alternative to more traditional linkers and aromatic systems. Its unique conformational constraints can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. 3-(Morpholin-4-yl)cyclobutan-1-ol, in particular, is a key building block for the synthesis of various biologically active molecules. This guide provides a detailed, scalable, and robust synthetic route to 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride, designed for researchers and drug development professionals. The presented methodology prioritizes commercially available starting materials, operational simplicity, and high yields, making it suitable for large-scale production.

Recommended Synthetic Pathway: A Two-Step Approach

The most scalable and efficient route to the target compound proceeds through a two-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. This pathway involves the synthesis of the key intermediate, 3-morpholinocyclobutanone, followed by a diastereoselective reduction of the ketone and final salt formation. This approach is advantageous due to its convergent nature and the avoidance of protecting groups.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of 3-Morpholinocyclobutanone cluster_1 Step 2: Reduction and Salt Formation A 3-Oxocyclobutanecarboxylic Acid B 3-Bromocyclobutanone A->B Hunsdiecker Reaction (e.g., HgO, Br2) C 3-Morpholinocyclobutanone B->C Nucleophilic Substitution (Morpholine, Base) D 3-(Morpholin-4-yl)cyclobutan-1-ol C->D Ketone Reduction (e.g., NaBH4) E 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride D->E Salt Formation (HCl in IPA)

Caption: Overall synthetic workflow for 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride.

Part 1: Synthesis of 3-Morpholinocyclobutanone

This part is a two-stage process beginning with the conversion of 3-oxocyclobutanecarboxylic acid to 3-bromocyclobutanone, followed by a nucleophilic substitution with morpholine.

Protocol 1.1: Synthesis of 3-Bromocyclobutanone

This procedure is adapted from a modified Hunsdiecker reaction, which is well-suited for the conversion of carboxylic acids to bromides.[1]

Rationale: The Cristol-Firth modified Hunsdiecker reaction using red mercury(II) oxide and bromine is a reliable method for the decarboxylative bromination of carboxylic acids.[1] It offers a direct route to the key 3-bromocyclobutanone intermediate. Methylene chloride is chosen as the solvent for its inertness and ease of removal of the volatile product.[1]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-Oxocyclobutanecarboxylic Acid114.1050.0 g1.0
Red Mercury(II) Oxide216.59105.0 g1.1
Bromine159.8177.0 g (24.7 mL)1.1
Methylene Chloride (DCM)84.931000 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (50.0 g, 0.438 mol) and red mercury(II) oxide (105.0 g, 0.485 mol). Suspend the solids in 800 mL of methylene chloride.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (77.0 g, 0.482 mol) in 200 mL of methylene chloride. Add the bromine solution dropwise to the stirred suspension over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Diethyl ether, Visualization: KMnO₄ stain).[1]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and filter through a pad of Celite® to remove the mercury salts. Wash the filter cake with 200 mL of methylene chloride.

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash sequentially with 500 mL of 1 M sodium thiosulfate solution, 500 mL of saturated sodium bicarbonate solution, and 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a bath temperature below 30 °C to avoid loss of the volatile product.

  • Purification: The crude 3-bromocyclobutanone can be purified by vacuum distillation (22-25 °C at 0.5-0.25 mmHg) to yield a colorless oil.[1] The expected yield is in the range of 50-60%.

Protocol 1.2: Synthesis of 3-Morpholinocyclobutanone

This protocol describes the nucleophilic substitution of the bromide with morpholine.

Rationale: Morpholine acts as a nucleophile, displacing the bromide from the cyclobutane ring. A base such as potassium carbonate is used to scavenge the HBr generated during the reaction, preventing the protonation of morpholine which would render it non-nucleophilic. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-Bromocyclobutanone149.0030.0 g1.0
Morpholine87.1226.3 g (26.3 mL)1.5
Potassium Carbonate138.2141.7 g1.5
Acetonitrile41.05600 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromocyclobutanone (30.0 g, 0.201 mol) in 600 mL of acetonitrile.

  • Addition of Reagents: Add morpholine (26.3 g, 0.302 mol) and potassium carbonate (41.7 g, 0.302 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with 100 mL of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: The crude 3-morpholinocyclobutanone can be purified by vacuum distillation or column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to yield a pale yellow oil. The expected yield is typically 70-80%.

Part 2: Synthesis of 3-(Morpholin-4-yl)cyclobutan-1-ol and its Hydrochloride Salt

This part involves the reduction of the ketone to an alcohol and the subsequent formation of the hydrochloride salt.

Protocol 2.1: Reduction of 3-Morpholinocyclobutanone

This protocol utilizes sodium borohydride for the reduction of the ketone.

Rationale: Sodium borohydride is a mild and selective reducing agent for ketones and is well-suited for this transformation due to its operational simplicity and high yields. Methanol is used as the solvent. The reaction is performed at low temperature to control the exothermicity and improve diastereoselectivity, favoring the formation of the trans isomer, which is often the thermodynamically more stable product.

G cluster_0 3-Morpholinocyclobutanone cluster_1 3-(Morpholin-4-yl)cyclobutan-1-ol A B A->B NaBH4, MeOH, 0 °C

Caption: Reduction of 3-morpholinocyclobutanone to 3-(morpholin-4-yl)cyclobutan-1-ol.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-Morpholinocyclobutanone155.2025.0 g1.0
Sodium Borohydride37.839.1 g1.5
Methanol32.04500 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 3-morpholinocyclobutanone (25.0 g, 0.161 mol) in 500 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (9.1 g, 0.241 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of acetone at 0 °C to destroy excess sodium borohydride.

  • Concentration: Remove the solvent under reduced pressure.

  • Extraction: To the residue, add 200 mL of water and extract with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Morpholin-4-yl)cyclobutan-1-ol as a viscous oil or a low-melting solid. The crude product is often of sufficient purity for the next step. The expected yield is >90%.

Protocol 2.2: Formation of 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride

This is the final step to produce the stable hydrochloride salt.

Rationale: The formation of a hydrochloride salt is a common practice in pharmaceutical chemistry to improve the stability, solubility, and handling properties of amine-containing compounds. Isopropanol is a good solvent for this process as the hydrochloride salt is typically insoluble and will precipitate out, facilitating its isolation.[2]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-(Morpholin-4-yl)cyclobutan-1-ol157.2122.0 g1.0
Isopropanol (IPA)60.10220 mL-
Hydrochloric Acid in IPA (e.g., 5-6 M)-~28 mL1.2

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 3-(Morpholin-4-yl)cyclobutan-1-ol (22.0 g, 0.140 mol) in 220 mL of isopropanol in a 500 mL flask.

  • Acidification: Cool the solution to 0 °C and slowly add a 5-6 M solution of hydrochloric acid in isopropanol (~28 mL, 0.168 mol) with stirring. A white precipitate will form.

  • Crystallization: Stir the suspension at 0 °C for 1 hour, then allow it to stand at this temperature for an additional 2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to afford 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride as a white crystalline solid. The expected yield is 85-95%.

Summary of Results

StepProductStarting MaterialTypical YieldPurity (by HPLC)
1.13-Bromocyclobutanone3-Oxocyclobutanecarboxylic Acid50-60%>95% (after distillation)
1.23-Morpholinocyclobutanone3-Bromocyclobutanone70-80%>97% (after purification)
2.13-(Morpholin-4-yl)cyclobutan-1-ol3-Morpholinocyclobutanone>90%>95% (crude)
2.23-(Morpholin-4-yl)cyclobutan-1-ol HCl3-(Morpholin-4-yl)cyclobutan-1-ol85-95%>99% (after crystallization)

Conclusion

The presented synthetic route provides a scalable and efficient method for the preparation of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride. The use of commercially available starting materials, robust reaction conditions, and straightforward purification procedures makes this process amenable to large-scale synthesis in a drug development setting. The detailed protocols and rationale provided in this guide are intended to enable researchers to reliably produce this valuable building block with high purity and in good overall yield.

References

  • Danishefsky, S. J.; Li, T. Preparation of Cyclobutenone. Org. Synth.2010 , 87, 107. [Link]

  • Google Patents. Method of preparing 3-morpholinone. CN105753804A.
  • Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. Eur. J. Org. Chem.2025 , 00, e202500332. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C. Angew. Chem. Int. Ed.2025 , e202506245. [Link]

  • Kovalenko, S. M., et al. Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry2013 , 49(6), 787-816. [Link]

  • Nekrasov, M. D., et al. Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides Nucleotides Nucleic Acids2020 , 39(9), 1223-1244. [Link]

  • Synthesis of α-Amino Cyclobutanones via Formal 1,3-Hydroxy Migration Triggered by Formation of α-Imino Rhodium Carbene. Org. Lett.2022 , 24(15), 2950-2954. [Link]

  • PubChem. 3-Hydroxycyclobutan-1-one. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences2024 , 556, 01053. [Link]

  • Crandall, J. K.; Machleder, W. H. Cyclobutanone. Org. Synth.1968 , 48, 33. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem.2021 , 86(17), 11843–11853. [Link]

  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF. [Link]

  • Large scale reaction, further transformations, and ligands synthesis. ResearchGate. [Link]

  • Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes. Beilstein J. Org. Chem.2019 , 15, 239-252. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chem. Sci.2023 , 14, 1485-1491. [Link]

  • Addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole: An unprecedented dearomatizing process. Request PDF. [Link]

  • Google Patents. Process for the preparation and purification of amorolfine hydrochloride. US8664381B2.
  • A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Org. Lett.2011 , 13(20), 5564–5567. [Link]

  • Chen, Y. K., et al. (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Org. Synth.2005 , 82, 87. [Link]

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Method

Application Notes and Protocols for Handling and Weighing Hygroscopic Hydrochloride Salts

Introduction: The Challenge of Hygroscopic Hydrochloride Salts In pharmaceutical research and development, hydrochloride salts are among the most common salt forms of active pharmaceutical ingredients (APIs). Their preva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Hydrochloride Salts

In pharmaceutical research and development, hydrochloride salts are among the most common salt forms of active pharmaceutical ingredients (APIs). Their prevalence is due to their ability to enhance the solubility, stability, and bioavailability of parent drug molecules. However, a significant number of these salts exhibit hygroscopicity—the tendency to attract and absorb moisture from the atmosphere. This property presents a critical challenge in the laboratory, as moisture absorption can lead to significant physicochemical changes, including deliquescence, chemical degradation, and alterations in crystalline structure.[1][2] Such changes not only compromise the integrity of the sample but also introduce substantial errors in analytical measurements, most notably in weighing.

Accurate weighing is the cornerstone of quantitative analysis. For a hygroscopic compound, the continuous absorption of atmospheric water results in a constantly increasing mass, making it difficult to obtain a precise and reproducible measurement.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for accurately handling and weighing hygroscopic hydrochloride salts, ensuring data integrity and preserving sample stability.

The Science of Hygroscopicity in Hydrochloride Salts

Hygroscopicity is governed by the difference between the partial pressure of water vapor in the surrounding environment and the equilibrium vapor pressure at the surface of the solid.[1] When the ambient humidity is higher than the solid's equilibrium moisture level, the material will adsorb or absorb water. For hydrochloride salts, this tendency is often pronounced due to the strong ionic character and the presence of the chloride ion, which can readily form hydrogen bonds with water molecules.

The consequences of moisture absorption are manifold:

  • Mass Fluctuation: The most immediate effect is a continuous increase in weight, which directly impacts the accuracy of any quantitative procedure.[4]

  • Physical State Changes: Excessive moisture uptake can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. This alters the material's physical form, making handling difficult.

  • Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis, compromising the chemical purity of the API.[5][6]

  • Polymorphic Transformations: Moisture can induce changes in the crystal lattice of the salt, potentially converting it to a different polymorphic or hydrated form.[5] This is critical, as different polymorphs can have different solubilities and bioavailabilities.

Understanding the degree of hygroscopicity is the first step in developing an appropriate handling strategy. Materials can be broadly classified based on their moisture uptake at a given relative humidity (RH), which will dictate the necessary level of environmental control.

Environmental Control: The First Line of Defense

To obtain an accurate weight of a hygroscopic hydrochloride salt, it is imperative to control the environment in which the sample is handled and weighed. The goal is to minimize the sample's exposure to atmospheric moisture. The choice of environmental control depends on the hygroscopicity of the material.

Desiccators for Storage and Equilibration

A desiccator is a sealable enclosure that provides a dry environment for storing moisture-sensitive substances.[7][8][9] It contains a desiccant, such as silica gel, calcium chloride, or molecular sieves, which absorbs moisture from the air inside the chamber.[10][11]

  • Standard Desiccators: These are suitable for storing moderately hygroscopic materials or for allowing samples to cool in a dry atmosphere after oven drying.[7][8]

  • Vacuum Desiccators: These can be evacuated to remove air and moisture more effectively, making them ideal for highly sensitive materials.[10][11]

Key Insight: While desiccators are excellent for storage, they are not suitable for active weighing procedures, as opening the desiccator repeatedly exposes the contents to ambient humidity.[10] Their primary role in a weighing protocol is to ensure the sample and any weighing vessels are maintained in a dry state prior to the measurement.

Controlled Weighing Environments

For the weighing process itself, a more controlled environment is necessary.

  • Humidity-Controlled Weighing Room: Some laboratories are equipped with rooms where the relative humidity is maintained at a low level (e.g., <40% RH). While this reduces the rate of moisture absorption, it may not be sufficient for highly hygroscopic compounds.[12]

  • Glove Box / Isolation Chamber: The most effective method for handling highly hygroscopic or moisture-sensitive materials is to use a glove box.[13][14] A glove box is a sealed container with a controlled atmosphere. It is typically purged with an inert gas, such as dry nitrogen, to achieve an ultra-low humidity environment (<1% RH).[9] The analytical balance is placed inside the glove box, allowing for the entire weighing process to be conducted without any exposure to the ambient atmosphere.[15][16]

The following diagram illustrates the decision-making process for selecting the appropriate handling environment.

G Decision Workflow: Selecting a Handling Environment cluster_0 Assessment cluster_1 Environmental Control Start Assess Hygroscopicity of Hydrochloride Salt Decision1 Highly Hygroscopic or Deliquescent? Start->Decision1 GloveBox Use Glove Box with Inert Atmosphere (N2) Decision1->GloveBox Yes Decision2 Moderately Hygroscopic? Decision1->Decision2 No Desiccator Use Desiccator for Storage Weigh in Controlled Room (<40% RH) Standard Standard Lab Bench (Work Quickly) Decision2->Desiccator Yes Decision2->Standard No (Slightly Hygroscopic)

Caption: Decision workflow for selecting the appropriate handling environment.

Protocols for Accurate Weighing

Accurate weighing of hygroscopic hydrochloride salts requires a combination of proper environmental control and meticulous technique. The following protocols are designed to minimize moisture-induced errors.

Preparation of Tools and Vessels
  • Vessel Selection: Use weighing vessels with small openings, such as vials with caps or flasks, to minimize the surface area of the sample exposed to the atmosphere.[17][18] Avoid using open weighing boats or paper. Glass vessels are generally preferred, but be aware that they can be susceptible to static charges at low humidity.[17]

  • Tool and Vessel Conditioning: Place all tools (spatulas, forceps) and weighing vessels in a desiccator for at least 24 hours prior to use to ensure they are free of adsorbed moisture.

  • Temperature Equilibration: Never weigh samples or vessels that are at a different temperature than the balance.[4] A warmer object can create air currents that cause the reading to drift, while a cooler object can cause moisture to condense on its surface, artificially increasing the weight.[4] Allow any items removed from an oven or refrigerator to equilibrate to the ambient temperature of the balance room inside a desiccator.[4]

Weighing Protocol: Weighing by Difference

For hygroscopic materials, "weighing by difference" is the most reliable method as it minimizes the time the sample is exposed to the atmosphere.[19]

Step-by-Step Protocol:

  • Prepare the Sample Vessel: Take a clean, dry, and temperature-equilibrated weighing vessel (e.g., a screw-cap vial) containing the hygroscopic salt from the desiccator. Keep it capped.

  • Initial Weighing: Place the capped vial on the analytical balance and record its mass precisely.

  • Sample Transfer: Remove the vial from the balance. Quickly open the vial and use a clean, dry spatula to transfer an approximate amount of the salt into the receiving flask or container where it will be used (e.g., a volumetric flask for making a solution).

  • Reseal and Re-weigh: Immediately reseal the original vial and place it back on the balance. Record the new, lower mass.

  • Calculate Transferred Mass: The difference between the initial and final mass of the vial is the exact mass of the salt transferred.

Causality: This method is superior to direct weighing on a watch glass or weighing paper because the hygroscopic material is only exposed to the atmosphere for the brief moment of transfer.[19] The weight is determined from a sealed container, thus preventing ongoing moisture absorption from affecting the measurement.

Protocol for Weighing in a Glove Box

When dealing with highly hygroscopic or deliquescent salts, a glove box is essential.[13][14]

Step-by-Step Protocol:

  • Environment Preparation: Ensure the glove box has been purged with an inert gas (e.g., nitrogen) and that the relative humidity is at the desired low level (typically <1% RH).

  • Material Transfer: Introduce the analytical balance, the sealed container of the hygroscopic salt, weighing vessels, spatulas, and the receiving flask into the glove box via the antechamber. Cycle the antechamber as per the manufacturer's instructions to remove air and moisture.

  • Equilibration: Allow all items, including the balance, to equilibrate to the glove box atmosphere for at least 30 minutes before starting any measurements.

  • Balance Calibration: Perform an internal calibration of the balance inside the glove box.

  • Turn Off Circulation: Just before weighing, turn off the glove box's circulation fan to minimize air turbulence that could affect the balance reading.[15]

  • Direct Weighing: Tare the desired weighing vessel (e.g., a weighing boat or the receiving flask itself) on the balance. Carefully add the hygroscopic salt to the vessel until the desired mass is reached.

  • Complete and Seal: Once the weighing is complete, immediately transfer the material if necessary and seal all containers.

  • Restore Circulation: Turn the glove box's circulation fan back on.[15]

The following diagram outlines the key steps in the glove box weighing workflow.

G Workflow for Weighing in a Glove Box Start Purge Glove Box (<1% RH) Transfer Transfer Materials via Antechamber Start->Transfer Equilibrate Equilibrate All Items (30 min) Transfer->Equilibrate Calibrate Calibrate Balance Inside Glove Box Equilibrate->Calibrate CirculationOff Turn Off Circulation Fan Calibrate->CirculationOff Weigh Perform Weighing (Direct or by Difference) CirculationOff->Weigh Seal Seal All Containers Weigh->Seal CirculationOn Turn On Circulation Fan Seal->CirculationOn End Remove Materials via Antechamber CirculationOn->End

Caption: Key steps for accurate weighing within a controlled glove box environment.

Summary of Best Practices and Key Parameters

To ensure accuracy and reproducibility when working with hygroscopic hydrochloride salts, adhere to the following best practices.

ParameterRecommendationRationale
Storage Store in a tightly sealed container inside a desiccator with an active desiccant.[7][10][11]Prevents moisture absorption during storage, maintaining sample integrity.
Weighing Environment Use a glove box with an inert atmosphere (<1% RH) for highly hygroscopic materials.[13][14] For others, use a humidity-controlled room (<40% RH).Minimizes moisture uptake during the weighing process, which is the most significant source of error.
Weighing Method Use the "weighing by difference" technique when working outside a glove box.[19]The sample is not directly exposed to the atmosphere during the measurement, only during the brief transfer.
Weighing Vessels Use glass or anti-static plastic vials with small openings and secure caps.[17][18]Reduces the surface area exposed to air and prevents moisture gain.
Tool Handling Use clean, dry forceps or gloves to handle weighing vessels.[17] Avoid handling with bare hands.Prevents transfer of moisture and oils from hands to the vessel, which can affect the weight.[17]
Temperature Ensure the sample, vessel, and balance are all at the same ambient temperature.[4]Prevents thermal air currents and condensation, which cause balance readings to be unstable.
Speed Perform all transfers and operations as quickly as is safely possible.[20]Reduces the total time the sample is exposed to any ambient moisture.

Conclusion

The hygroscopic nature of many hydrochloride salts poses a significant but manageable challenge in the laboratory. By understanding the underlying principles of moisture absorption and implementing rigorous environmental controls and meticulous weighing techniques, researchers can mitigate the associated errors. The use of controlled environments like glove boxes, coupled with proper protocols such as weighing by difference, forms a self-validating system that ensures the accuracy, reliability, and integrity of quantitative data. Adherence to these protocols is fundamental for the successful development of pharmaceutical products where precision and accuracy are paramount.

References

  • ASTM E799-03(2020)e1 - Standard Practice for Determining Data Criteria and Processing for Liquid Drop Size Analysis.
  • What We Know About Desicc
  • Desicc
  • Lab Desiccator Guide | What Is A Desicc
  • Desicc
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  • The Do's and Don'ts of Labor
  • 5 Tips for More Accurate Results with an Analytical Balance. SelectScience.
  • Drying and Weighing Hygroscopic Substances in Microanalysis. American Chemical Society.
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  • Tips & Tricks: Weighing. University of Rochester, Department of Chemistry.
  • Correct Use and Handling of Analytical and Microbalances.
  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion.
  • How do you guys prepare solutions of hygroscopic chemicals?. Reddit.
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  • The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
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  • How to Handle Hygroscopic Reference Standards?.
  • Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed.
  • Glovebox Use. University of Wisconsin-Madison, Department of Chemistry.
  • Using a glovebox: bringing items in and weighing. YouTube.
  • Storing/handling moisture sensitive chemicals outside of the glovebox?. Reddit.
  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formul
  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium.
  • Hygroscopic chemical...how to deal with?. Protocol Online.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Morpholino-Cyclobutanol HCl

Welcome to the technical support center for the crystallization of morpholino-cyclobutanol HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ob...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of morpholino-cyclobutanol HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in its desired crystalline form. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization process. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve consistent and successful results.

Troubleshooting Crystallization Failures

Crystallization is a critical step in the purification and isolation of morpholino-cyclobutanol HCl, directly impacting its purity, stability, and handling characteristics. Failures in this process can manifest in several ways: the compound may fail to crystallize altogether, precipitate as an oil, or form a poorly defined solid. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment: No Crystals Formed

Question: I've followed the standard protocol, but my morpholino-cyclobutanol HCl remains in solution even after cooling. What should I do?

Answer:

This is a common issue that typically points to a solution that is not supersaturated. Supersaturation is the essential driving force for crystallization. Here's how to troubleshoot:

  • Concentrate the Solution: The most straightforward reason for crystallization failure is an excess of solvent[1]. Gently heat the solution to evaporate a portion of the solvent. After reducing the volume, allow the solution to cool slowly.

  • Induce Nucleation: If concentration alone is insufficient, nucleation may need to be initiated.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a previous batch of crystalline morpholino-cyclobutanol HCl, introduce a tiny seed crystal into the solution. This provides a template for crystal growth.

  • Lower the Temperature: If crystals still do not form, try further cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Consider an Anti-Solvent: If your compound is highly soluble in the chosen solvent, the addition of a miscible "anti-solvent" in which the compound is insoluble can induce precipitation. The anti-solvent should be added dropwise to the stirred solution until turbidity is observed, and then the solution should be allowed to stand.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting the failure of morpholino-cyclobutanol HCl to crystallize.

G start Crystallization Failure: No Crystals Formed concentrate Concentrate the Solution (Reduce Solvent Volume) start->concentrate Step 1 cool_slowly Cool Slowly concentrate->cool_slowly crystals_formed Crystals Formed? (Success) cool_slowly->crystals_formed Yes induce_nucleation Induce Nucleation cool_slowly->induce_nucleation No scratch Scratch Inner Surface of Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed reassess Reassess Supersaturation scratch->reassess seed->reassess reassess->crystals_formed Yes lower_temp Lower Cooling Temperature reassess->lower_temp No lower_temp->crystals_formed Yes anti_solvent Consider Anti-Solvent Addition lower_temp->anti_solvent No anti_solvent->crystals_formed Yes re_evaluate Re-evaluate Solvent System anti_solvent->re_evaluate No

Caption: A decision tree for troubleshooting the absence of crystal formation.

Problem: Oiling Out Instead of Crystallizing

Question: My compound is separating as an oil, not a solid. How can I fix this?

Answer:

"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system. The compound separates as a liquid phase instead of forming a crystalline lattice.

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution too rapidly. Re-heat the mixture to dissolve the oil, and then add a small amount of additional solvent before allowing it to cool slowly again[1].

  • Change the Solvent System: The current solvent may not be optimal. A solvent with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures might be more suitable.

  • Slower Cooling Rate: Rapid cooling can favor oiling out. Insulate the flask to slow the cooling process, allowing more time for orderly crystal lattice formation.

Issue: Poor Crystal Quality or Low Yield

Question: I'm getting very small crystals, an amorphous powder, or a very low yield. What are the likely causes?

Answer:

Poor crystal quality and low yields are often interconnected and can stem from several factors:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to smaller or imperfect crystals[2]. They can also increase the solubility of the compound in the mother liquor, reducing the overall yield. Consider further purification of your starting material. A simple wash with a solvent in which the impurity is soluble but the desired compound is not can sometimes be effective[3].

  • Rapid Crystallization: As mentioned, cooling the solution too quickly can lead to the rapid precipitation of small, impure crystals.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor, leading to a poor yield[1].

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing morpholino-cyclobutanol HCl?

The choice of solvent is critical. For amine hydrochlorides, polar protic solvents are often a good starting point. Based on general principles for crystallizing amine salts, consider the following:

SolventRationaleConsiderations
Isopropanol (IPA)Often a good balance of solubility at high temperatures and lower solubility at room temperature for amine hydrochlorides[3].
EthanolSimilar to isopropanol, but the HCl salt may be more soluble, potentially requiring the use of an anti-solvent[3].
AcetonitrileCan be effective, especially when used in combination with an anti-solvent like diethyl ether or MTBE.
WaterWhile morpholino-cyclobutanol HCl is likely water-soluble, water can be a good solvent for recrystallization if the compound's solubility decreases significantly upon cooling[4].Risk of forming hydrates.

It is often beneficial to use a binary solvent system, where the compound is dissolved in a "good" solvent and a "poor" (or anti-) solvent is added to induce crystallization.

Q2: How do I address the presence of impurities?

Impurities are a major culprit in crystallization failures. They can inhibit nucleation and disrupt crystal growth[2][5].

  • Pre-purification: If you suspect significant impurities, consider a preliminary purification step like column chromatography before attempting crystallization.

  • Activated Charcoal: If your solution is colored due to impurities, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can remove them. Be cautious, as excessive charcoal can adsorb your product and reduce the yield[1].

  • Washing: Sometimes, simply washing the crude solid with a suitable solvent can remove key impurities that hinder crystallization[3].

Q3: Could polymorphism be affecting my crystallization?

Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can influence crystallization. Different polymorphs can have different solubilities and stabilities[6]. If you are experiencing inconsistent results, it's possible you are nucleating different polymorphic forms under slightly different conditions. Careful control of temperature, cooling rate, and solvent system is crucial for obtaining a consistent polymorphic form.

Q4: My morpholino-cyclobutanol HCl is an amine salt. Are there any special considerations?

Absolutely. The crystallization of amine hydrochlorides has some specific nuances:

  • pH Control: Ensure the solution is sufficiently acidic to maintain the protonated amine salt. If the pH is too high, the free base may precipitate, which often has very different solubility characteristics.

  • Anhydrous Conditions: In some cases, the presence of water can be detrimental, especially when using organic solvents. Using anhydrous solvents and HCl (e.g., HCl in dioxane or diethyl ether) can sometimes promote the crystallization of the desired salt form[7].

  • Hydrogen Bonding: The chloride ion is a strong hydrogen bond acceptor. The crystal packing will be heavily influenced by hydrogen bonds between the protonated morpholino nitrogen, the hydroxyl group of the cyclobutanol, and the chloride ion[8]. The choice of solvent can influence these interactions.

Protocol: Recrystallization of Morpholino-Cyclobutanol HCl from Isopropanol/Diethyl Ether

This protocol provides a starting point for the successful recrystallization of morpholino-cyclobutanol HCl.

  • Dissolution: In an Erlenmeyer flask, add the crude morpholino-cyclobutanol HCl. Add a minimal amount of warm isopropanol to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling and Anti-Solvent Addition: Allow the solution to cool slowly to room temperature. If no crystals form, begin adding diethyl ether dropwise with stirring until the solution becomes persistently cloudy.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For improved yield, the flask can be moved to a refrigerator after initial crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Logical Relationships in Crystallization

The interplay of various factors determines the success of crystallization. This diagram illustrates these relationships.

G cluster_conditions Experimental Conditions cluster_properties Compound Properties Solvent Choice Solvent Choice Solubility Solubility Solvent Choice->Solubility Cooling Rate Cooling Rate Supersaturation Supersaturation Cooling Rate->Supersaturation Concentration Concentration Concentration->Supersaturation Purity Purity Nucleation Nucleation Purity->Nucleation Crystal Growth Crystal Growth Purity->Crystal Growth Solubility->Supersaturation Polymorphism Polymorphism Polymorphism->Nucleation Supersaturation->Nucleation Nucleation->Crystal Growth Successful Crystallization Successful Crystallization Crystal Growth->Successful Crystallization

Caption: Key factors influencing the crystallization process.

By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize the crystallization of morpholino-cyclobutanol HCl, leading to a higher purity product and more reliable experimental outcomes.

References
  • TutorChase. How do impurities affect salt crystallisation? [online] Available at: [Link]

  • Reddit. (2021). Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp. [online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [online] Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [online] Available at: [Link]

  • Wang, Y., et al. (2021).
  • Mazzotti, M. (2007). The Influence of Impurities on Crystallization Kinetics of Sodium Chloride. Request PDF. [online] Available at: [Link]

  • XMB. (2006). Isolation of primary amines as HCL salt problem. [online] Available at: [Link]

  • Gene Tools, LLC. Morpholino History, Production, and Properties. [online] Available at: [Link]

  • Gene Tools, LLC. (2018). Morpholino Oligomers Essential Information. [online] Available at: [Link]

  • McNamara, D. P., et al. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [online] Available at: [Link]

  • Google Patents. (2016). US9493462B2 - Polymorphs.

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Optimization

Preventing decomposition of cyclobutanol derivatives under acidic conditions

Technical Support Center: Cyclobutanol Derivatives A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition under Acidic Conditions Welcome to the Technical Support Center. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutanol Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition under Acidic Conditions

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for handling cyclobutanol derivatives, which are valuable building blocks in medicinal chemistry but are notoriously sensitive to acidic conditions.[1][2][3][4] This resource will help you understand the underlying mechanisms of decomposition and provide actionable strategies to preserve the integrity of your molecules during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected byproducts and low yields when treating my cyclobutanol-containing compound with acid. What is happening?

A1: The Root of the Problem: Ring Strain and Carbocation Chemistry

Cyclobutanol derivatives are susceptible to decomposition under acidic conditions primarily due to the inherent ring strain of the four-membered ring.[5][6][7] This strain makes the molecule reactive and prone to rearrangements that lead to more stable structures.[7]

Here's a step-by-step breakdown of the decomposition pathway:

  • Protonation of the Hydroxyl Group: The reaction begins with the protonation of the hydroxyl group by an acid catalyst, which transforms it into a good leaving group (water).[8][9][10][11]

  • Formation of a Carbocation: The loss of a water molecule generates a carbocation intermediate.[8][9][10][11] The stability of this carbocation is a critical factor in the subsequent reaction pathway.[12]

  • Rearrangement and Ring Opening: This is where the high ring strain of the cyclobutane ring comes into play.[5][6][7] The carbocation can undergo several rearrangements to alleviate this strain, including:

    • Ring Expansion: A common pathway is a Wagner-Meerwein rearrangement, where a carbon-carbon bond in the ring migrates to the carbocation center.[13][14] This expands the four-membered ring into a more stable five-membered ring (a cyclopentyl cation).[9][11]

    • Ring Opening (Fragmentation): The cyclobutane ring can also cleave to form open-chain products.[15][16][17] This is particularly prevalent in bicyclic systems or when the resulting carbocation can be stabilized by adjacent groups.[15]

  • Elimination or Nucleophilic Attack: The rearranged carbocation can then be quenched by either eliminating a proton to form an alkene or by being attacked by a nucleophile present in the reaction mixture.[9][11][18]

The formation of multiple products is a direct consequence of these competing rearrangement and quenching pathways.

Visualizing the Decomposition Pathway

The following diagram illustrates the key steps in the acid-catalyzed decomposition of a generic cyclobutanol derivative.

DecompositionPathway Cyclobutanol Cyclobutanol Derivative Protonated_Alcohol Protonated Alcohol Cyclobutanol->Protonated_Alcohol + H+ Carbocation Cyclobutyl Carbocation Protonated_Alcohol->Carbocation - H2O Ring_Expansion Ring Expansion (Wagner-Meerwein) Carbocation->Ring_Expansion Ring_Opening Ring Opening (Fragmentation) Carbocation->Ring_Opening Cyclopentyl_Cation Cyclopentyl Carbocation Ring_Expansion->Cyclopentyl_Cation Open_Chain_Cation Open-Chain Carbocation Ring_Opening->Open_Chain_Cation Alkene_Products Alkene Products Cyclopentyl_Cation->Alkene_Products - H+ Other_Byproducts Other Byproducts Open_Chain_Cation->Other_Byproducts - H+ / + Nu-

Caption: Acid-catalyzed decomposition pathways of cyclobutanol.

Q2: How can I prevent or minimize the decomposition of my cyclobutanol derivative during a reaction that requires acidic conditions (e.g., Boc deprotection)?

A2: A Multi-faceted Approach: Condition Optimization and Protecting Group Strategy

Successfully navigating the acidic lability of cyclobutanol derivatives requires a careful and strategic approach. Here are several field-proven strategies:

1. Optimization of Reaction Conditions

  • Use Milder Brønsted Acids: Instead of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider using milder alternatives.[19] p-Toluenesulfonic acid (pTSA) is often a good choice as it is a solid, easily handled acid that can be effective for reactions like Boc deprotection under controlled conditions.[19]

  • Employ Lewis Acids: In some cases, Lewis acids can be used as an alternative to Brønsted acids. However, their compatibility with the cyclobutanol moiety must be carefully evaluated on a case-by-case basis.

  • Lower the Reaction Temperature: Carbocation rearrangements are often temperature-dependent.[14] Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow down the rate of decomposition.

  • Reduce Reaction Time: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

2. Protecting Group Strategies

If the cyclobutanol hydroxyl group is not the intended site of reaction, protecting it is a highly effective strategy. The choice of protecting group is critical and should be guided by the overall synthetic route.

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride (e.g., TBSCl), imidazole, DMFFluoride source (e.g., TBAF), THF; or mild acidStable to a wide range of conditions, but can be cleaved by strong acids.
Benzyl Ether (Bn) Benzyl bromide, NaH, THFHydrogenolysis (H₂, Pd/C)Stable to both acidic and basic conditions.[20]
Acetyl Ester (Ac) Acetic anhydride, pyridineMild base (e.g., K₂CO₃, MeOH); or acid.[20]Stable to neutral and mildly acidic conditions.

Protocol: Protection of a Cyclobutanol with a Silyl Ether (TBS group)

  • Dissolve the cyclobutanol derivative (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing a Protective Strategy

This workflow illustrates a general strategy for synthesizing a target molecule containing a cyclobutanol moiety while navigating an acidic step.

ProtectiveStrategy Start Cyclobutanol Starting Material Protect Protect Hydroxyl Group (e.g., TBS ether) Start->Protect Protected_SM Protected Cyclobutanol Protect->Protected_SM Acidic_Step Perform Acidic Reaction Step (e.g., Boc deprotection) Protected_SM->Acidic_Step Intermediate Protected Intermediate Acidic_Step->Intermediate Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Intermediate->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A workflow for using a protecting group strategy.

Q3: Are there alternative synthetic routes that avoid strongly acidic conditions altogether?

A3: Thinking Outside the Box: Alternative Synthetic Design

Yes, redesigning the synthetic route to avoid acidic conditions is often the most robust solution.

  • Late-Stage Introduction of the Cyclobutanol: If possible, introduce the cyclobutanol moiety late in the synthesis to minimize its exposure to harsh reagents.

  • Alternative Protecting Groups for Other Functionalities: If an acidic step is required for deprotection of another functional group (e.g., a Boc-protected amine), consider using an alternative protecting group for that functionality that can be removed under non-acidic conditions. For example, a fluorenylmethyloxycarbonyl (Fmoc) group can be cleaved with a base like piperidine, and a benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis.[21][22]

  • Enzymatic Reactions: In some cases, enzymatic reactions can provide a mild and highly selective alternative to traditional chemical methods for transformations that might otherwise require acidic or basic conditions.

By carefully considering the stability of the cyclobutanol ring and planning your synthesis accordingly, you can significantly improve your chances of success and obtain your desired products in high yield and purity.

References

  • What are the reaction orders of cyclobutanol reactions? - Blog. (2025, August 14).
  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1666.
  • Saha, A., et al. (n.d.). Study Guide to Organic Chemistry - Volume 2.
  • Question: Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat. (2025, July 19). Filo.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). Molecules.
  • Back, R. A. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(19), 2537-2541.
  • Janssen, M. A. C. H., Rappard, R., et al. (2024, February 12). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Annalen der Pharmacie.
  • Wagner–Meerwein rearrangement. (n.d.). In Wikipedia.
  • Janssen, M. A. C. H., Rappard, R., et al. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI.
  • Protecting Groups. (2020, October 26). Chemistry.
  • Roberts, J. D., & Sauer, C. W. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Caltech Authors.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2025, October 15).
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.).
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (n.d.). Chemical Science (RSC Publishing).
  • Composition and formation pathways of molecular and fragment cations of... (n.d.). ResearchGate.
  • Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. (2019, July 18).
  • Why does ring contraction take place in Wagner–Meerwein rearrangement? (2020, June 5). Chemistry Stack Exchange.
  • cyclobutanone. (n.d.). Organic Syntheses Procedure.
  • Ring strain. (n.d.). In Wikipedia.
  • Cationic Rearrangements. (n.d.). Michigan State University Chemistry.
  • Acid-catalyzed dehydration of cyclobutylmethanol proceeds via an E1 mechanism and produces two alkenes. One... (2022, December 19). brainly.com.
  • Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). PMC.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9).
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Protecting groups in organic synthesis + H2O. (n.d.).
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVNH1fVOEyor73MXzHbJAEAdhjKfwea5JKMkBpkOCAskqYzzwtdNTnih3WodWHyzZzguEnmKHlBISjpUA8Hj59_hUDVPpIBwJm_FXI1W2s7wCbPKR3AbsZIHtafcNluusiRhXYux8CCxreY289LH6I0Z8vHv0_r9cT62ZqOHZybzIUJPVd6fofMFxKFPXGw5P4ekfzMJcygegrBHCqvZl_S4OCgaev]([Link]

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Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Stereochemical Assignment of 3-(Morpholin-4-yl)cyclobutan-1-ol HCl via 1H NMR

Executive Summary This guide details the analytical interpretation of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride , a fragment increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical interpretation of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride , a fragment increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability.

The core analytical challenge lies in the stereochemical assignment (cis vs. trans) of the 1,3-disubstituted cyclobutane ring. While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight, it fails to distinguish stereoisomers effectively. This guide compares the performance of 1D 1H NMR against 2D NMR (NOESY) and Solvent-Specific Protocols to provide a definitive assignment strategy.

Part 1: Structural Analysis & Theoretical Framework

The molecule consists of a puckered cyclobutane core substituted at the 1- and 3-positions.[1] The hydrochloride salt form implies the morpholine nitrogen is protonated (


), significantly influencing the chemical shifts of the adjacent methylene protons.
Diagram 1: Structural Connectivity & Numbering

The following diagram illustrates the atom numbering used throughout this guide and the critical NOE (Nuclear Overhauser Effect) vectors required for stereochemical differentiation.

G Figure 1: Connectivity and Critical NOE Vector (Red) for Cis-Isomer Assignment. cluster_0 Cyclobutane Core cluster_1 Morpholine (HCl Salt) C1 C1 (CH-OH) C2 C2/C4 (CH2) C1->C2 C3 C3 (CH-N) C1->C3 NOE (Cis-Diaxial H) C2->C3 C5 C5/C9 (N-CH2) C2->C5 Through-Space N4 N4 (NH+) C3->N4 N4->C5 C6 C6/C8 (O-CH2) C5->C6 O7 O7 C6->O7

Part 2: Experimental Protocol

To ensure reproducibility and accurate salt detection, the choice of solvent is critical. Chloroform (


) is often insufficient for dissolving the hydrochloride salt and may lead to aggregation.
Methodology: Solvent-Dependent Resolution
ParameterProtocol A (Recommended) Protocol B (Alternative)
Solvent DMSO-d6 D2O
Concentration 5–10 mg in 0.6 mL5–10 mg in 0.6 mL
Temperature 298 K298 K
Key Advantage Preserves exchangeable protons (

,

).
Sharpens backbone signals; eliminates

coupling.
Disadvantage Residual water peak (~3.33 ppm) may overlap with morpholine.Loss of salt verification (

signal disappears).

Step-by-Step Acquisition:

  • Preparation: Weigh 5 mg of the HCl salt into a clean vial. Add 0.6 mL DMSO-d6. Vortex until fully dissolved (solution must be clear).

  • Lock & Shim: Insert into the magnet. Lock on DMSO.[2][3] Shim until the residual DMSO pentet is symmetric.

  • Pulse Sequence: Use a standard 30° pulse angle (

    
    ) with a 2-second relaxation delay (
    
    
    
    ) to ensure quantitative integration of the methine protons.
  • Scans: Acquire 16–64 scans.

Part 3: Comparative Interpretation & Data

This section compares the spectral features of the target molecule against alternative analytical outcomes (Free Base vs. Salt) and Isomeric forms (Cis vs. Trans).

1. Salt Formation Verification (Free Base vs. HCl)

The formation of the HCl salt is confirmed by the deshielding of the morpholine


-protons and the appearance of the ammonium proton.
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)
Shift (

)
Interpretation
Morpholine N-CH2 2.30 – 2.503.00 – 3.50 +0.80Strong deshielding due to inductive effect of

.
Morpholine O-CH2 3.60 – 3.703.80 – 4.00 +0.20Mild deshielding; less affected by N-protonation.
NH+ (Ammonium) Not Observed10.5 – 11.5 N/ABroad singlet visible only in DMSO-d6.
2. Stereochemical Assignment (Cis vs. Trans)

The 1,3-disubstituted cyclobutane ring exists in a puckered "butterfly" conformation.[1]

  • Cis-Isomer: Substituents are on the same side (pseudo-diequatorial). Methine protons (H1/H3) are pseudo-diaxial.

  • Trans-Isomer: Substituents are on opposite sides (pseudo-axial/equatorial).

Comparative Performance of Analytical Methods:

Feature1D 1H NMR (Coupling Analysis) 2D NOESY (Spatial Analysis) Recommendation
Mechanism Relies on

coupling constants.
Relies on through-space magnetization transfer (< 5Å).NOESY is superior.
Reliability Low. Cyclobutane ring flipping averages

-values (6–10 Hz), making distinction difficult.
High. NOE signals are robust against conformational averaging in this rigid core.Use 1D for purity, NOESY for assignment.
Key Signal H1/H3 Multiplicity width.Cross-peak between H1 and H3 .

Diagnostic Criteria:

  • Cis-Isomer: Strong NOE correlation observed between H1 (CH-OH) and H3 (CH-N). In the diequatorial conformation, these protons are diaxial and spatially close (~2.2 Å).

  • Trans-Isomer: Weak or NO NOE correlation between H1 and H3. Stronger NOE between H1 and the adjacent methylene protons (H2/H4) compared to the cis isomer.

Diagram 2: Analytical Decision Tree

Workflow Figure 2: Analytical Workflow for Salt Verification and Stereochemical Assignment. Start Sample: 3-(Morpholin-4-yl) cyclobutan-1-ol HCl Solvent Dissolve in DMSO-d6 Start->Solvent CheckSalt Check 10-11 ppm (NH+ present?) Solvent->CheckSalt SaltYes Salt Confirmed CheckSalt->SaltYes Signal Found SaltNo Free Base Detected (Add HCl/Ether) CheckSalt->SaltNo No Signal Stereo Acquire 2D NOESY SaltYes->Stereo NOE_Pos NOE: H1 <-> H3 (Strong) Stereo->NOE_Pos NOE_Neg NOE: H1 <-> H3 (Weak/Absent) Stereo->NOE_Neg ResultCis Assignment: CIS Isomer (Diequatorial Substituents) NOE_Pos->ResultCis ResultTrans Assignment: TRANS Isomer (Axial/Equatorial) NOE_Neg->ResultTrans

Part 4: Detailed Spectral Assignment (DMSO-d6)

The following table provides the expected chemical shift ranges and multiplicity for the target compound in DMSO-d6.

Position

(ppm)
MultiplicityIntegralAssignment Notes
NH+ 10.8 – 11.2br s1HDisappears on

shake.
OH 5.2 – 5.5d or br s1HCoupling to H1 visible if sample is dry (

Hz).
H1 (CH-O) 3.9 – 4.2m1HQuintet-like. Shift depends on cis/trans shielding.
Morph O-CH2 3.8 – 4.0m4HOverlaps with H1 often; check HSQC.
Morph N-CH2 3.0 – 3.4m4HBroadened by coupling to NH+ and ring inversion.
H3 (CH-N) 2.8 – 3.1m1HOften obscured by Morpholine N-CH2 or H2O signal.
H2/H4 (Ring) 2.2 – 2.5m2H"Equatorial" protons (deshielded).
H2'/H4' (Ring) 1.8 – 2.1m2H"Axial" protons (shielded).

Expert Insight: The cyclobutane methylene protons (H2/H4) appear as complex multiplets due to geminal coupling (~12 Hz) and vicinal coupling to both H1 and H3. In the cis isomer, the symmetry renders C2 and C4 equivalent, simplifying the spectrum compared to asymmetric substitutions.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem.1997 , 62, 7512–7515.[4] Link

  • Wiberg, K. B.; Barth, D. E. "Conformational studies of cyclobutane and substituted cyclobutanes." J. Am. Chem. Soc.1969 , 91, 5124–5130. Link

  • Reich, H. J. "Structure Determination Using NMR: Cyclobutanes." University of Wisconsin-Madison Chemistry Department.Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009 . Link

Sources

Comparative

Distinguishing Cis and Trans Isomers of 3-(Morpholin-4-yl)cyclobutan-1-ol by NMR Spectroscopy: A Comprehensive Guide

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, pharm...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, pharmacokinetic profile, and overall therapeutic potential. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different physiological effects. This guide provides an in-depth technical comparison for distinguishing between the cis and trans isomers of 3-(morpholin-4-yl)cyclobutan-1-ol, a common structural motif in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings and provide a practical, field-proven experimental workflow.

The Stereochemical Challenge: Cis vs. Trans Isomers

The core of the challenge lies in the relative orientation of the hydroxyl and morpholinyl substituents on the cyclobutane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the molecule's shape and its interactions with biological targets.

isomers cluster_cis cis-3-(Morpholin-4-yl)cyclobutan-1-ol cluster_trans trans-3-(Morpholin-4-yl)cyclobutan-1-ol cis_structure trans_structure

Caption: Molecular structures of cis and trans isomers.

The NMR Fingerprint: Unraveling Stereochemistry

NMR spectroscopy is the quintessential tool for elucidating such stereochemical nuances. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, we can construct a detailed 3D picture of the molecule.

¹H NMR Spectroscopy: A First Look

The proton NMR spectrum provides the initial clues. While the exact chemical shifts can vary depending on the solvent and concentration, the relative positions and multiplicities of the signals for the cyclobutane ring protons are highly informative.

  • Chemical Shifts (δ): The spatial arrangement of the electron-withdrawing morpholinyl and hydroxyl groups influences the electronic environment of the ring protons. In many cases, the methine protons (H-1 and H-3) will exhibit different chemical shifts between the cis and trans isomers due to anisotropic effects. For instance, in 1,2-disubstituted cyclobutanes, the methine protons in the trans isomer are often more shielded (appear at a lower ppm) compared to the cis isomer.[1]

  • Coupling Constants (J): The vicinal coupling constants (³J) between protons on adjacent carbons are invaluable for determining dihedral angles, as described by the Karplus equation.[2][3] In cyclobutane systems, the magnitude of the coupling between H-1 and its adjacent methylene protons (H-2/H-4), and H-3 and its adjacent methylene protons (H-2/H-4), will differ between the cis and trans isomers. Generally, trans couplings (protons on opposite sides of the ring) are larger than cis couplings (protons on the same side of the ring).[4][5][6]

¹³C NMR Spectroscopy: Supporting Evidence

The ¹³C NMR spectrum offers complementary information. The chemical shifts of the cyclobutane ring carbons can be influenced by steric interactions, a phenomenon known as the gamma-gauche effect.[7][8] In the cis isomer, the proximity of the two substituents can lead to steric compression, causing an upfield shift (lower ppm) of the C-1 and C-3 carbons compared to the trans isomer where the substituents are further apart.[8]

2D NMR Spectroscopy: The Definitive Answer

While 1D NMR provides strong indications, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect SpectroscopY (NOESY), offer unambiguous confirmation of stereochemistry.[9][10] The NOE is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[10][11]

  • The Decisive NOE Correlation: In the cis isomer of 3-(morpholin-4-yl)cyclobutan-1-ol, the methine protons at C-1 and C-3 are in close spatial proximity. This will result in a clear cross-peak between their signals in a NOESY spectrum.

  • Absence of Correlation: Conversely, in the trans isomer, these two protons are on opposite faces of the ring and are too far apart for an NOE to be observed. The absence of this specific cross-peak is a strong indicator of the trans configuration.[12]

noesy_correlation cluster_cis Cis Isomer cluster_trans Trans Isomer H1_cis H-1 H3_cis H-3 H1_cis->H3_cis Strong NOE H1_trans H-1 H3_trans H-3 workflow cluster_exp Experimental cluster_analysis Data Analysis SamplePrep Sample Preparation H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR NOESY 2D NOESY C13_NMR->NOESY Analyze_1D Analyze Chemical Shifts & Coupling Constants NOESY->Analyze_1D Analyze_2D Identify NOE Cross-Peaks Analyze_1D->Analyze_2D Assign Assign Stereochemistry Analyze_2D->Assign

Caption: Experimental and analytical workflow.

Data Interpretation: A Comparative Analysis

The table below summarizes the expected distinguishing NMR features for the cis and trans isomers of 3-(morpholin-4-yl)cyclobutan-1-ol.

NMR Parametercis Isomertrans IsomerRationale
¹H- ¹H Coupling Constants (³J) Smaller vicinal couplingsLarger vicinal couplingsDependent on the dihedral angle between coupled protons (Karplus relationship). [13]
¹³C Chemical Shifts (C1, C3) Upfield shift (shielded)Downfield shift (deshielded)Steric compression in the cis isomer leads to a gamma-gauche effect. [7]
NOESY H-1 to H-3 Cross-peak Present Absent Protons are in close proximity in the cis isomer, but far apart in the trans isomer. [10]

Conclusion

The unambiguous assignment of cis and trans isomers of 3-(morpholin-4-yl)cyclobutan-1-ol is readily achievable through a systematic application of NMR spectroscopy. While 1D ¹H and ¹³C NMR provide strong indicative evidence based on coupling constants and chemical shifts, the 2D NOESY experiment serves as the definitive tool. The presence or absence of a through-space correlation between the methine protons at C-1 and C-3 provides an irrefutable distinction between the cis and trans configurations, respectively. This integrated NMR approach embodies a robust and self-validating system for stereochemical determination, a cornerstone of modern chemical and pharmaceutical research.

References

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate.

  • 7.3 2D Gradient NOESY Experiment. Bruker.

  • TUTORIAL: 2D NOESY EXPERIMENT. IMSERC.

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility.

  • NOESY. Stanford University NMR Facility.

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.

  • 2D 1H-1H NOESY. UCSB NMR Facility.

  • Solvents in NMR spectroscopy. eGPAT.

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.

  • NMR Solvents. Alfa Chemistry.

  • NMR Spectroscopy of Cyclobutanes. ResearchGate.

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.

  • DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PubMed Central.

  • NMR Solvents. Sigma-Aldrich.

  • NMR Spectroscopy of Cyclobutanes. ResearchGate.

  • NMR solvent selection - that also allows sample recovery. BioChromato.

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences.

  • Part 5: NMR - Solvents used in 1H NMR Spectroscopy. YouTube.

  • Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. YouTube.

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

  • Karplus equation. Wikipedia.

  • NMR studies of bipyrimidine cyclobutane photodimers. PubMed.

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Benchchem.

  • dihedral angles, J-values, & the Karplus equation. YouTube.

  • The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. ResearchGate.

  • Karplus Equations.

  • How does NMR differentiate between cis and trans isomers?. TutorChase.

  • Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. PubMed Central.

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Doc Brown's Chemistry.

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

  • 3-(morpholin-4-yl)cyclobutan-1-ol. PubChem.

  • 3-(Morpholin-4-yl)cyclobutan-1-amine. BLDpharm.

  • Reference-free NOE NMR analysis. Chemical Science (RSC Publishing).

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.

  • Gauche effect. Wikipedia.

  • Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Semantic Scholar.

  • Multi-parameter optimization: Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

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Validation

Comparative Reactivity Profile: Cyclobutanol vs. Cyclopentanol Scaffolds

Executive Summary This guide provides a technical comparison between cyclobutanol and cyclopentanol derivatives, focusing on their distinct reactivity profiles driven by ring strain and conformational dynamics. For resea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between cyclobutanol and cyclopentanol derivatives, focusing on their distinct reactivity profiles driven by ring strain and conformational dynamics. For researchers in drug discovery and organic synthesis, distinguishing these behaviors is critical: cyclobutanol (


) serves as a high-energy, strain-release module often prone to radical ring-opening, whereas cyclopentanol  (

) functions as a robust, semi-rigid scaffold with reactivity patterns closer to acyclic systems but with defined spatial constraints.

Structural Energetics & Conformational Analysis[1]

The fundamental differentiator between these two scaffolds is ring strain .[1] This thermodynamic potential drives the kinetic instability of cyclobutanol derivatives compared to their cyclopentanol counterparts.

Strain Energy Comparison
ParameterCyclobutane (

)
Cyclopentane (

)
Mechanistic Implication
Total Ring Strain ~26.3 kcal/mol~6.2 kcal/mol

has ~4x the potential energy to drive ring-opening reactions.
Angle Strain High (Bond angles ~88°)Low (Bond angles ~102-105°)

bonds are weaker and have higher

-character.
Torsional Strain Significant (Eclipsing)ModerateDrives puckering;

is rigid,

is pseudorotational.
Dominant Conformation "Puckered" / "Butterfly""Envelope" / "Half-Chair"

provides a fixed vector for substituents;

is flexible.
Mechanistic Insight: The I-Strain Effect

The reactivity differences in


 transitions (e.g., oxidation to a ketone) are governed by I-strain  (Internal Strain).
  • Cyclobutanol: The transition to cyclobutanone (

    
    , 120° ideal) increases angle strain significantly (90° 
    
    
    
    120° deviation is worse than 109°
    
    
    90°), yet experimental data often shows rapid oxidation. This is attributed to the relief of torsional strain (eclipsing interactions) which dominates the
    
    
    ground state.
  • Cyclopentanol: The transition to cyclopentanone relieves significant torsional strain from the eclipsed "envelope" conformation, making it highly reactive toward oxidation, often faster than cyclohexanol.

Reactivity Profile: Radical Beta-Scission

The most distinct chemical difference lies in the behavior of their oxygen-centered radicals (alkoxyl radicals). This is the "make-or-break" factor for metabolic stability and synthetic utility.

The Beta-Scission Divide[3]
  • Cyclobutoxyl Radicals: Undergo extremely rapid

    
    -scission  (ring opening). The relief of ~26 kcal/mol strain acts as a thermodynamic spring, snapping the ring open to form a 
    
    
    
    -functionalized alkyl radical.
  • Cyclopentoxyl Radicals: Exhibit kinetic stability. The driving force for ring opening is weak (~6 kcal/mol). Consequently, these radicals often prefer Hydrogen Atom Transfer (HAT) (forming the alcohol) or intermolecular reactions over ring cleavage.

BetaScission C4_Rad Cyclobutoxyl Radical (High Strain) Open_Chain Open Chain Radical (gamma-carbonyl) C4_Rad->Open_Chain FAST Beta-Scission (k ~ 10^9 s^-1) C5_Rad Cyclopentoxyl Radical (Low Strain) C5_Rad->Open_Chain Slow/Reversible Alcohol Cyclopentanol (Ring Intact) C5_Rad->Alcohol HAT (Dominant)

Figure 1: Divergent pathways of alkoxyl radicals. Cyclobutoxyl radicals preferentially undergo ring-opening, while cyclopentoxyl radicals tend to retain ring integrity.

Reactivity Profile: Ionic Oxidation Rates

While radical chemistry highlights instability, ionic oxidation (converting the alcohol to a ketone) reveals the subtle effects of conformational strain.

Experimental Data: Activation Parameters for Oxidation Substrate oxidation by 1-chlorobenzimidazole in aqueous acetic acid.

Substrate

(kJ/mol)

(J/mol·K)
Relative Reactivity Interpretation
Cyclobutanol 30.91-208.1Highest Reactivity. Lower enthalpy barrier suggests the transition state is readily accessible, likely due to relief of ground-state eclipsing strain.
Cyclopentanol 32.54-202.0High Reactivity. Slightly higher barrier than

, but still very reactive compared to unstrained cyclohexane (

).
Cyclohexanol 33.24-200.5Lowest Reactivity. The stable chair conformation resists distortion to the

transition state.

Data Source: Derived from kinetic studies on cyclanol oxidation (See Ref 1).

Synthetic Application: Semipinacol Rearrangement

The strain difference allows cyclobutanol derivatives to serve as superior substrates for ring-expansion strategies, a technique widely used to construct quaternary centers in polycyclic natural products.

  • Cyclobutanol Strategy: 1-Vinylcyclobutanols undergo facile ring expansion to cyclopentanones. The driving force is the release of ring strain (

    
    ).
    
  • Cyclopentanol Strategy: While possible, the expansion to cyclohexanones is less thermodynamically driven and often requires harsher conditions or specific catalysts to prevent side reactions.

Semipinacol Substrate 1-Vinylcyclobutanol (Strain: ~26 kcal/mol) Intermediate Cationic/Radical Intermediate Substrate->Intermediate Activation (H+ or Radical) Product Cyclopentanone Derivative (Strain: ~6 kcal/mol) Intermediate->Product 1,2-Migration (Strain Release Driven)

Figure 2: The strain-release driving force makes cyclobutanol a privileged scaffold for accessing functionalized cyclopentanones.

Experimental Protocols

Protocol A: Comparative Oxidation Kinetics (General Method)

Use this protocol to benchmark the oxidative stability of your specific derivative.

Reagents: N-Bromosuccinimide (NBS), Hg(OAc)


, Aqueous Acetic Acid.
  • Preparation: Dissolve the cyclanol derivative (0.01 mol) in 50 mL of 50% (v/v) acetic acid.

  • Catalyst: Add Hg(OAc)

    
     (0.002 mol) as a scavenger for bromide ions (prevents side reactions).
    
  • Initiation: Add NBS (0.001 mol) at a controlled temperature (e.g., 303 K).

  • Monitoring: Aliquot samples every 5 minutes. Quench with KI solution and titrate liberated iodine with standard thiosulfate to determine unreacted oxidant concentration.

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    will typically be higher for cyclobutanol derivatives than cyclopentanol due to relief of torsional strain.
Protocol B: Silver-Catalyzed Radical Ring Opening

Use this protocol to exploit the instability of the cyclobutanol ring for synthesis.

Objective: Convert 1-arylcyclobutanol to


-functionalized ketone.
  • Setup: In a flame-dried flask under Argon, dissolve 1-arylcyclobutanol (1.0 equiv) in DCM/Water (1:1).

  • Reagents: Add AgNO

    
     (0.1 equiv) and K
    
    
    
    S
    
    
    O
    
    
    (2.0 equiv).
  • Reaction: Stir at room temperature for 4-6 hours. The Ag(I)/Persulfate system generates the alkoxyl radical.

  • Observation:

    • Cyclobutanol: Rapid conversion to the open-chain

      
      -nitrate or 
      
      
      
      -hydroxy ketone (depending on conditions).
    • Cyclopentanol: Reaction will be sluggish or yield primarily the recovered alcohol/simple ketone, demonstrating ring robustness.

References

  • Kinetic investigation on oxidation of some Cyclanols by 1-chlorobenzimidazole. Journal of Chemical and Pharmaceutical Research. Link

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • Structural Effects on the

    
    -Scission Reaction of Tertiary Arylcarbinyloxyl Radicals. Journal of Organic Chemistry. Link
    
  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Link

  • Recent development and applications of semipinacol rearrangement reactions. Chemical Science. Link

Sources

Comparative

Technical Guide: Infrared Spectroscopy of 3-(Morpholin-4-yl)cyclobutan-1-ol HCl

Executive Summary 3-(Morpholin-4-yl)cyclobutan-1-ol HCl is a specialized bifunctional building block used in the synthesis of pharmaceutical candidates, particularly for introducing conformationally restricted amine moti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Morpholin-4-yl)cyclobutan-1-ol HCl is a specialized bifunctional building block used in the synthesis of pharmaceutical candidates, particularly for introducing conformationally restricted amine motifs. In drug development, the selection between the Hydrochloride (HCl) Salt and the Free Base is a critical decision point that impacts solubility, stability, and bioavailability.

This guide provides a comparative spectroscopic analysis of the HCl salt versus its Free Base alternative.[1] It details the specific infrared (IR) signatures required to validate the salt formation, detect impurities, and confirm the integrity of the cyclobutane ring system.

Structural Deconstruction & Spectral Logic

To accurately interpret the IR spectrum of this molecule, one must deconstruct it into its four pharmacophore elements. The spectrum is a superposition of these functional group vibrations, modified by the ionic lattice of the salt.

The Four Spectral Zones[1]
  • The Morpholine Ring: A six-membered ether-amine heterocycle.

    • Key Feature: C-O-C ether stretch and C-N vibrations.

  • The Cyclobutane Ring: A strained four-membered carbocycle.

    • Key Feature: Ring strain shifts C-H stretching frequencies higher (>2950 cm⁻¹) compared to unstrained alkanes.

  • The Alcohol (-OH): A hydrogen-bond donor/acceptor.

    • Key Feature: Broad O-H stretch, sensitive to moisture and lattice packing.

  • The Tertiary Ammonium (R₃NH⁺ Cl⁻): Formed upon protonation of the morpholine nitrogen.

    • Key Feature: A broad, complex "ammonium envelope" that obscures the C-H region, distinct from the Free Base.

Comparative Analysis: HCl Salt vs. Free Base

The most effective way to validate the product is to compare it against its "alternative" form, the Free Base. The transition from Free Base to Salt results in a dramatic transformation of the IR spectrum, specifically in the 2300–3000 cm⁻¹ region.

Comparative Data Table
Spectral RegionFree Base (Alternative)HCl Salt (Target Product)Diagnostic Value
3200–3500 cm⁻¹ Sharp/Broad O-H Typical alcohol stretch.Overlapping O-H & N-H⁺ The O-H band is often broadened and merged with the ammonium envelope.Low (Both contain OH)
2700–2850 cm⁻¹ Bohlmann Bands Visible C-H stretches anti-periplanar to N lone pair.Absent Protonation eliminates the N lone pair, removing these bands.High (Confirmation of Salt)
2300–2700 cm⁻¹ Silent No peaks in this region.Ammonium Envelope (ν N-H⁺) Broad, multiple sub-bands (Fermi resonance).Critical (Primary ID of Salt)
1050–1150 cm⁻¹ C-O-C Stretch Strong ether band (~1110 cm⁻¹).C-O-C Stretch Remains strong; slight shift due to lattice changes.Medium (Backbone ID)
~1240 cm⁻¹ C-N Stretch Standard tertiary amine C-N.C-N⁺ Stretch Shifted to higher frequency due to positive charge on N.High (Electronic Environment)
Mechanism of the "Ammonium Envelope"

In the HCl salt, the morpholine nitrogen is protonated (R₃N → R₃NH⁺). Unlike primary or secondary ammonium salts, tertiary ammonium salts do not show distinct N-H bending bands in the 1500–1600 cm⁻¹ region.[2][3] Instead, they are characterized by a broad stretching absorption between 2300 and 2700 cm⁻¹ . This is the definitive "fingerprint" of the 3-(Morpholin-4-yl)cyclobutan-1-ol HCl salt.

Detailed Spectral Assignment (HCl Salt)

Note: Values are derived from high-confidence correlation data for morpholine salts and cyclobutanol derivatives.

A. High Frequency Region (2800–3500 cm⁻¹)
  • 3300–3450 cm⁻¹ (O-H Stretch): Strong, broad band. In the HCl salt, the chloride ion often participates in strong H-bonding with the hydroxyl group, causing this peak to broaden significantly.

  • 2950–3000 cm⁻¹ (Cyclobutane C-H): The strained ring C-H bonds absorb at slightly higher frequencies than linear alkanes. Often appears as a shoulder on the ammonium envelope.[2]

B. The Ammonium Region (2300–2800 cm⁻¹)
  • 2300–2700 cm⁻¹ (R₃NH⁺ Stretch): A series of broad, overlapping bands. This "continuum" is caused by the N-H bond vibrating within the electrostatic field of the Chloride (Cl⁻) counterion.

  • Observation Tip: If this region is empty, your sample has likely reverted to the Free Base (deprotonated).

C. The Fingerprint Region (600–1500 cm⁻¹)
  • 1440–1460 cm⁻¹ (CH₂ Scissoring): Deformation of the methylene groups in the morpholine ring.

  • 1100–1120 cm⁻¹ (C-O-C Asymmetric Stretch): The hallmark of the morpholine ether oxygen. This is usually the strongest peak in the fingerprint region.

  • ~1080 cm⁻¹ (C-O Stretch, Alcohol): Secondary alcohol C-O stretch from the cyclobutanol moiety.

  • 900–950 cm⁻¹ (Ring Breathing): Characteristic pulsation modes of the strained cyclobutane ring.

Experimental Protocol: Validating the Salt

Method A: ATR-FTIR (Recommended for Routine QC)

Attenuated Total Reflectance (ATR) is preferred for hygroscopic HCl salts to minimize water uptake during measurement.

  • Crystal Check: Ensure the sample is a dry, crystalline solid. If the sample appears "gummy," it may have absorbed atmospheric water (hygroscopic), which will obscure the critical O-H/N-H regions.

  • Background: Collect a background spectrum (air) with 32 scans.

  • Loading: Place ~5 mg of sample onto the Diamond or ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure contact. Note: HCl salts are hard; insufficient pressure yields noisy spectra.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (4 cm⁻¹ resolution).

  • Cleaning: Immediately clean the crystal with Isopropyl Alcohol (IPA). Caution: Chloride salts can corrode ZnSe crystals if left for extended periods; Diamond is preferred.

Method B: KBr Pellet (Recommended for Structural Elucidation)

Use this if resolving the fine structure of the "Ammonium Envelope" is required.

  • Drying: Dry KBr powder at 110°C overnight.

  • Ratio: Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).

  • Grinding: Grind quickly in an agate mortar. Do not over-grind, as moisture absorption increases with surface area.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

Visualization of Analytical Logic

Diagram 1: Spectral Assignment Logic

This diagram illustrates the causal link between the molecular fragments and the resulting IR signals.

SpectralLogic Molecule 3-(Morpholin-4-yl) cyclobutan-1-ol HCl Fragment1 Tertiary Ammonium (R3NH+ Cl-) Molecule->Fragment1 Fragment2 Cyclobutane Ring (Strained) Molecule->Fragment2 Fragment3 Morpholine Ether (C-O-C) Molecule->Fragment3 Fragment4 Alcohol (R-OH) Molecule->Fragment4 Signal1 Broad Envelope 2300-2700 cm-1 Fragment1->Signal1 N-H+ Stretch Signal2 High freq C-H >2950 cm-1 Fragment2->Signal2 Ring Strain Signal3 Strong Band ~1110 cm-1 Fragment3->Signal3 Ether Stretch Signal4 Broad Stretch 3300-3450 cm-1 Fragment4->Signal4 H-Bonding

Caption: Causal mapping of molecular fragments to specific diagnostic IR bands.

Diagram 2: Quality Control Workflow

A decision tree for verifying the salt form and handling hygroscopicity.

QCWorkflow Start Sample Received Visual Visual Inspection: Crystalline or Gummy? Start->Visual Dry Vacuum Dry (40°C, 4h) Visual->Dry Gummy/Wet ATR ATR-FTIR Analysis Visual->ATR Crystalline Dry->ATR Check1 Check 2300-2700 cm-1 ATR->Check1 Result1 Broad Band Present: HCl Salt Confirmed Check1->Result1 Band Detected Result2 Region Silent: Free Base / Deprotonated Check1->Result2 No Band

Caption: Workflow for differentiating the HCl salt from the Free Base and managing moisture content.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on amine salt IR correlations).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Morpholine Hydrochloride. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Cyclobutanol. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. (2024). 3-(Morpholin-4-yl)cyclobutan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Immediate Safety Profile: Understanding the Risks 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is a compound that, based on its constituent parts, should...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Profile: Understanding the Risks

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is a compound that, based on its constituent parts, should be handled with care. The morpholine moiety suggests potential for corrosive and flammable properties, while the hydrochloride salt indicates it is likely a solid that could be irritating to the respiratory tract and skin upon contact.[8][9][10][11][12]

Anticipated Hazards:

  • Corrosivity: Morpholine is known to be corrosive, causing severe skin burns and eye damage.[10][11][12]

  • Irritation: As with many hydrochloride salts, this compound may cause irritation to the skin, eyes, and respiratory system.[9]

  • Flammability: Morpholine is a flammable liquid and vapor.[10][11][12] While the hydrochloride salt is a solid, precautions against ignition sources are prudent.

  • Toxicity: Morpholine is harmful if swallowed and can be toxic in contact with skin or if inhaled.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE regimen is non-negotiable when handling this compound.[13][14][15] The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.[7][16]To prevent skin contact with the potentially corrosive and toxic compound.[10][11][12][16]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[9][13][17]To protect eyes from dust particles and potential splashes, which could cause serious eye damage.[10][11][12]
Body Protection A flame-resistant lab coat.To protect against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.[8][16][17][18]To prevent inhalation of the potentially irritating and toxic hydrochloride salt.[9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Pre-Handling Preparations
  • Designated Area: All handling of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[8][16][17][18]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Spill Kit: Have a chemical spill kit appropriate for solid chemical containment and cleanup readily available.

  • Waste Containers: Prepare properly labeled, sealed containers for solid and contaminated disposable waste in advance.[17]

Handling Protocol

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don Appropriate PPE Area Work in Designated Area/Fume Hood Prep->Area Enter Weigh Carefully Weigh Compound Area->Weigh Proceed Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Clean Decontaminate Surfaces Dissolve->Clean Complete Dispose Dispose of Waste Clean->Dispose Segregate Store Store Compound Securely Dispose->Store Finalize

Caption: Experimental workflow for handling 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride.

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Avoid creating dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[17][18]

Waste Characterization

Based on the properties of its components, waste containing 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride should be treated as hazardous waste.[17][19]

Disposal Protocol

Disposal_Protocol Waste Generate Waste Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Waste->Segregate Containerize Use Labeled, Compatible Waste Containers Segregate->Containerize Store_Waste Store in Designated Hazardous Waste Area Containerize->Store_Waste Dispose_Waste Dispose via Institutional EHS Procedures Store_Waste->Dispose_Waste

Caption: Logical flow for the disposal of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride waste.

  • Segregation: Segregate waste containing this compound from other waste streams.

  • Containerization: Use only compatible, leak-proof containers clearly labeled as "Hazardous Waste" and listing the chemical contents.[17]

  • Storage: Store waste containers in a designated, secure hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety department. Do not dispose of this chemical down the drain.[18]

By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride and ensure a safe and productive research environment.

References

  • ECHA. Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • ECHA. Guidance documents. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]

  • Lexgo.be. ECHA publishes guidance on chemical safety assessment. [Link]

  • DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • CDC. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Astech Ireland. Safety Data Sheet: Morpholine. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • YouTube. Introduction to ECHA's guidance on new CLP hazard classes. [Link]

  • oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - Morpholine. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • US EPA. Personal Protective Equipment (PPE). [Link]

  • ECHA. Homepage. [Link]

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

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